molecular formula C6H9NaO3 B2678144 Sodium 3-(oxetan-2-yl)propanoate CAS No. 1955560-80-1

Sodium 3-(oxetan-2-yl)propanoate

Cat. No.: B2678144
CAS No.: 1955560-80-1
M. Wt: 152.125
InChI Key: YGQVHRWSULNDRG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(oxetan-2-yl)propanoate (CAS 1955560-80-1) is a sodium carboxylate salt of significant interest in advanced organic and medicinal chemistry research. With the molecular formula C 6 H 9 NaO 3 and a molecular weight of 152.12 g/mol, it serves as a valuable building block for the synthesis of complex molecules . The compound features an oxetane ring, a four-membered cyclic ether known to impart favorable physicochemical properties to molecules. This strained ring system is susceptible to ring-opening reactions, particularly under nucleophilic attack, facilitating its transformation into various reactive intermediates and more complex structures . In medicinal chemistry, the incorporation of oxetane rings is a established strategy to modulate the properties of drug candidates. Research indicates that oxetanes can enhance aqueous solubility, improve metabolic stability, and increase the bioavailability of lead compounds, making this compound a useful precursor in drug discovery programs, including those for anticancer and antiviral therapies . Beyond pharmaceutical applications, this oxetane derivative also finds utility in material science, where its unique reactivity can be leveraged to develop novel polymers and specialty materials with tailored properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

sodium;3-(oxetan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVHRWSULNDRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data analysis for Sodium 3-(oxetan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium 3-(oxetan-2-yl)propanoate

Introduction

In the landscape of modern drug discovery, the meticulous characterization of small molecules is a cornerstone of successful development pipelines.[1][2] Spectroscopic techniques provide the essential toolkit for elucidating molecular structure, confirming identity, and ensuring the purity of novel chemical entities.[3] This guide offers an in-depth analysis of the expected spectroscopic data for this compound, a compound featuring a strained oxetane ring coupled with an ionic propanoate chain. The oxetane moiety is of increasing interest in medicinal chemistry, often used as a bioisostere for carbonyl or gem-dimethyl groups to modulate physicochemical properties such as lipophilicity and metabolic stability.[4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a predictive and practical framework for the spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is emphasized, and robust, self-validating experimental protocols are provided to ensure data integrity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for assigning spectroscopic signals. The structure of this compound is presented below with a standardized numbering system that will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[6][7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework and confirm connectivity.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

The analysis of a ¹H NMR spectrum involves interpreting chemical shifts (δ), signal multiplicity (splitting), and integration (proton count). Given the sodium salt form, a deuterated polar solvent such as D₂O is appropriate.

Table 1: Predicted ¹H NMR Data

Atom Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift and Multiplicity
H4 -CH(O)- ~4.6 - 4.8 Multiplet 1H Attached to two electron-withdrawing oxygens (in-ring and propanoate chain), causing significant deshielding. Coupled to H1, H5, and H6 protons.
H6 -O-CH₂- ~4.4 - 4.6 Multiplet 2H Part of the oxetane ring and adjacent to the ring oxygen, resulting in a downfield shift. Complex coupling with H4 and H5.
H5 -CH₂- ~2.5 - 2.7 Multiplet 2H Aliphatic protons on the oxetane ring. Less deshielded than H6. Coupled to H4 and H6.
H2 -CH₂-COO⁻ ~2.2 - 2.4 Triplet 2H Alpha to the carboxylate group, causing a moderate downfield shift. Coupled to the two H1 protons.

| H1 | -CH₂- | ~1.8 - 2.0 | Multiplet | 2H | Aliphatic protons beta to the carboxylate and adjacent to the chiral center C4. Coupled to H2 and H4. |

Causality Behind Assignments:

  • Oxetane Ring Protons (H4, H5, H6): Protons on four-membered heterocyclic rings exhibit characteristic chemical shifts.[8][9] The protons on carbons adjacent to the heteroatom (H4, H6) are shifted downfield due to the inductive effect of oxygen. The stereochemistry and ring puckering of the oxetane will lead to complex splitting patterns (multiplicity) for these protons.[10]

  • Propanoate Chain Protons (H1, H2): The H2 protons, being alpha to the electron-withdrawing carboxylate group, are more deshielded than the H1 protons.[11] The expected multiplicity for H2 is a triplet, arising from coupling to the two adjacent H1 protons (n+1 rule). The H1 protons will show a more complex multiplet pattern due to coupling with both H2 and H4.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom, with chemical shifts highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Data

Atom Assignment Predicted δ (ppm) Rationale for Chemical Shift
C3 -COO⁻ ~180 - 185 The carboxylate carbon is highly deshielded and appears significantly downfield.[12][13]
C4 -CH(O)- ~78 - 82 This carbon is attached to two oxygen atoms, resulting in a strong deshielding effect.[14]
C6 -O-CH₂- ~70 - 75 The carbon in the oxetane ring bonded to the oxygen atom is significantly deshielded.
C2 -CH₂-COO⁻ ~35 - 40 Alpha to the carboxylate group, shifted downfield relative to a standard alkane.
C5 -CH₂- ~30 - 35 Aliphatic carbon within the strained oxetane ring.

| C1 | -CH₂- | ~28 - 33 | Standard aliphatic carbon, expected to be the most upfield signal aside from any reference standard. |

Verification with 2D NMR Spectroscopy

To unambiguously confirm the assignments from 1D spectra, a suite of 2D NMR experiments is essential. This creates a self-validating dataset.

  • COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks. Expected key correlations include H2/H1 and H1/H4, confirming the propanoate chain connectivity and its link to the oxetane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H4 to C4, H2 to C2).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for establishing the overall carbon skeleton. Key expected correlations would be from the H2 protons to the C3 carboxylate carbon and from the H1 protons to the C4 oxetane carbon, confirming the complete structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of Deuterium Oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for referencing if required. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). Tune and match the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum with solvent suppression to attenuate the residual HDO signal.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). An adequate number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • 2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters, optimizing acquisition and processing parameters for the expected concentration.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound are the carboxylate salt and the cyclic ether (oxetane). The absence of a broad O-H stretch around 3000 cm⁻¹ would differentiate it from its carboxylic acid precursor.[15]

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
~1610 - 1550 Asymmetric C=O Stretch Strong Carboxylate (COO⁻)
~1420 - 1300 Symmetric C=O Stretch Strong Carboxylate (COO⁻)
~1150 - 1050 C-O-C Stretch Strong Cyclic Ether (Oxetane)
~980 Ring "Breathing" Medium-Strong Oxetane Ring

| ~2950 - 2850 | C-H Stretch | Medium | Aliphatic CH₂ |

Causality Behind Assignments:

  • Carboxylate Anion: Unlike a carboxylic acid which shows a sharp C=O stretch around 1700 cm⁻¹, the carboxylate salt features two distinct and intense bands due to the delocalization of the negative charge across the two oxygen atoms.[16][17][18] These are the asymmetric and symmetric stretching vibrations.[18]

  • Oxetane Ring: The strained C-O-C bond of the four-membered oxetane ring typically gives rise to a strong absorption band in the fingerprint region, often around 1100-1000 cm⁻¹.[4][19] A characteristic ring puckering or "breathing" mode can also be observed near 980 cm⁻¹.[19]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands corresponding to the functional groups listed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[20][21]

Ionization and Molecular Ion Prediction

For a pre-charged ionic compound like a sodium salt, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that allows the detection of intact ions from solution.[21]

  • Negative Ion Mode (ESI-): This mode is expected to be most informative. The primary ion observed would be the 3-(oxetan-2-yl)propanoate anion at an m/z corresponding to [M-Na]⁻.

  • Positive Ion Mode (ESI+): In this mode, adduct ions are likely. The most prominent ion could be [M+Na]⁺, which represents the intact salt molecule with an additional sodium cation.[22] Other cluster ions, such as [2M+Na]⁺, may also be observed.[23]

Predicted Fragmentation Pathways (ESI-)

Tandem MS (MS/MS) of the [M-Na]⁻ parent ion would provide structural confirmation. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.

cluster_0 Predicted ESI- Fragmentation Parent [M-Na]⁻ 3-(oxetan-2-yl)propanoate anion Frag1 Loss of CO₂ (decarboxylation) Parent->Frag1 - 44 Da Frag2 Loss of C₂H₄O (ethylene oxide) Parent->Frag2 - 44 Da Frag4 Resulting Fragment from Path 1 Frag1->Frag4 Frag3 Resulting Fragment from Path 2 Frag2->Frag3

Caption: Key predicted fragmentation pathways for the 3-(oxetan-2-yl)propanoate anion.

Key Fragmentation Pathways:

  • Decarboxylation: A common pathway for carboxylates is the loss of carbon dioxide (CO₂), a stable neutral molecule (44 Da). This would result in an alkyl anion.[24]

  • Oxetane Ring Opening/Cleavage: The strained oxetane ring can undergo cleavage. A likely fragmentation is the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments, which is a characteristic fragmentation for such rings.[25][26]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.

  • Chromatography (Optional but Recommended): Inject the sample onto a Liquid Chromatography (LC) system, typically with a reverse-phase C18 column, to separate the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometry:

    • Interface the LC system with an ESI-equipped mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

    • Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • Perform a full scan (MS1) to identify the molecular ion(s).

    • Perform a product ion scan (MS/MS or MS2) on the [M-Na]⁻ parent ion to generate the fragmentation spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the accurate mass of the parent ion and to identify the m/z values of the fragment ions, matching them to the predicted pathways.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. For this compound:

  • MS confirms the molecular weight and elemental formula (via high-resolution MS).

  • IR confirms the presence of the key carboxylate and oxetane functional groups.

  • NMR (¹H, ¹³C, and 2D) provides the definitive blueprint of the molecule, establishing the precise connectivity of every atom in the carbon-hydrogen framework. The correlations observed in COSY and HMBC experiments would serve as the final, incontrovertible proof of the 3-(oxetan-2-yl)propanoate structure.

Conclusion

This guide provides a comprehensive, predictive framework for the multi-technique spectroscopic analysis of this compound. By understanding the expected chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS, researchers can approach the empirical analysis of this molecule with a robust and scientifically-grounded strategy. The provided protocols outline a clear path for acquiring high-quality, reliable data, ensuring the confident structural confirmation required for advancing drug development and chemical research programs.

References

  • Wood, G. W., Oldenburg, E. J., & Lau, P. Y. (1978). Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Canadian Journal of Chemistry, 56(21), 2750-2754. [Link]

  • HORIBA Scientific. (n.d.). Small Molecule Drugs. HORIBA. [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Eliel, E. L. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-455. [Link]

  • Nave, S., Nolasco, M. M., & Ribeiro-Claro, P. J. A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3247-3254. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro Department of Chemistry. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Jones, G. G., & Fite, W. L. (1968). Radio frequency spark source mass spectra of Group I and Group II carboxylate salts. Analytical Chemistry, 40(13), 2220-2223. [Link]

  • Nave, S., Nolasco, M. M., & Ribeiro-Claro, P. J. A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. [Link]

  • Allinger, N. L., & Greenberg, S. (1961). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 26(10), 3819-3823. [Link]

  • Abraham, R. J., & Thomas, W. A. (1965). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12232. [Link]

  • Asensio, L., & Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227-3246. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Workman, J., & Mark, H. (2024). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]

  • Wang, T., & Zhang, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. [Link]

  • Szopa, C., et al. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. EPSC2022-299. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

  • Kunzmann, M., et al. (2018). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 347, 43-49. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Lignell, H., et al. (2014). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 48(10), 5702-5710. [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 151 MHz, H₂O, predicted). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Gonzalez, M. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5146. [Link]

  • Xu, J., et al. (2013). Synthesis and Characterization of Sodium N,N'-dioctyl-ethylenediamine Diacyl Propionate. International Journal of Chemistry, 2(1). [Link]

  • Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Patsnap. (2025). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Patsnap Eureka. [Link]

  • Doc Brown's Chemistry. (n.d.). The ¹H NMR spectrum of methyl propanoate. [Link]

  • Bull, J. A., & Croft, A. K. (2017). Oxetanes and Oxetan-3-ones. Science of Synthesis: Knowledge Updates, 2017(1), 1-28. [Link]

  • Bajaj, V. S., et al. (2009). ¹³C MAS NMR spectra of ¹³CH₃-labeled sodium acetate dissolved in frozen glycerol/water. ResearchGate. [Link]

  • Hore, D. K., et al. (2023). Toward automated infrared spectral analysis in community drug checking. Journal of Chemometrics, 37(5), e3472. [Link]

  • Canada, K. A., et al. (2015). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(10), 3466-3474. [Link]

  • Al-Haiza, M. A., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(11), 2588. [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of Oxetane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in medicinal chemistry and materials science. Its unique stereochemical and physicochemical properties, such as its ability to act as a polar hydrogen-bond acceptor and a bioisostere for gem-dimethyl and carbonyl groups, have driven its incorporation into a wide array of molecules.[1][2] However, the inherent ring strain of approximately 107 kJ/mol raises critical questions regarding its thermal stability and decomposition profile.[3] This guide provides a comprehensive technical overview of the thermal behavior of oxetane-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the factors governing their stability, the mechanisms of their thermal decomposition, and the analytical techniques used to characterize these processes.

Introduction: The Oxetane Moiety - A Balance of Stability and Reactivity

The utility of the oxetane ring in modern chemistry stems from a delicate balance between its stability under many synthetic and physiological conditions and its susceptibility to ring-opening reactions under specific stimuli.[1][2] This reactivity is largely dictated by its moderate ring strain, which is intermediate between the highly reactive epoxides and the more stable tetrahydrofurans.[3]

A crucial determinant of an oxetane's stability is its substitution pattern. It is a widely held, though not universally true, belief that oxetanes are broadly unstable under acidic conditions. In reality, their stability is highly dependent on the substituents and the reaction environment.[3] Notably, 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, which shields the C-O antibonding orbitals from nucleophilic attack.[3] Conversely, high temperatures can provide the requisite energy to overcome the activation barrier for ring-opening or decomposition reactions.[3]

This guide will focus specifically on the thermal liability of oxetane compounds, providing a framework for understanding and predicting their behavior at elevated temperatures.

Factors Influencing the Thermal Stability of Oxetane Compounds

The thermal stability of an oxetane is not an intrinsic, singular property but is rather influenced by a combination of structural and environmental factors.

Substitution Pattern

As previously mentioned, the substitution on the oxetane ring is a primary determinant of its stability. 3,3-disubstituted oxetanes are generally more thermally robust than their 2-substituted or unsubstituted counterparts.[4] This increased stability is attributed to the gem-dialkyl effect, which can rigidify the ring and increase the energy barrier for ring cleavage.

Nature of Substituents

The electronic nature of the substituents also plays a significant role. Electron-withdrawing groups can influence the electron density of the ring and affect bond strengths, potentially altering decomposition pathways. For instance, in a study of energetic oxetane derivatives, the presence of nitro groups was found to be a key factor in their thermal decomposition profile, with the C-NO2 bond identified as the trigger bond for decomposition.[5]

Presence of Intramolecular Nucleophiles

The presence of functional groups that can act as internal nucleophiles can significantly lower the decomposition temperature. For example, 3,3-disubstituted oxetanes that also contain a nearby alcohol or amine functionality are more prone to ring-opening under acidic conditions, and this reactivity can be exacerbated by heat.[4]

Thermal Decomposition Pathways of Oxetane Compounds

The thermal decomposition of oxetanes can proceed through several pathways, largely dependent on the substitution pattern and the presence of other functional groups.

Cycloreversion (Retro-Paternò–Büchi Reaction)

A common thermal decomposition pathway for oxetanes is cycloreversion, which is the reverse of the Paternò–Büchi reaction. This process involves the cleavage of the four-membered ring to yield a carbonyl compound and an alkene.[6] Computational studies on the thermolysis of unsubstituted oxetane suggest that this reaction proceeds through a stepwise mechanism involving diradical intermediates, rather than a concerted pathway.[7] This pathway involves the initial cleavage of either a carbon-carbon or a carbon-oxygen bond.[6][7]

G Oxetane Oxetane TS1_CC Transition State (C-C cleavage) Oxetane->TS1_CC TS1_CO Transition State (C-O cleavage) Oxetane->TS1_CO Diradical_CC C-C Cleaved Diradical TS1_CC->Diradical_CC Diradical_CO C-O Cleaved Diradical TS1_CO->Diradical_CO Products Formaldehyde + Ethylene Diradical_CC->Products Diradical_CO->Products

Rearrangement and Fragmentation

Substituted oxetanes can undergo more complex thermal rearrangements and fragmentations. The specific products formed are highly dependent on the nature and position of the substituents. For example, the pyrolysis of an oxetane-anthracene adduct at high temperatures yields a mixture of products, including 2-methyleneoxetane.[5] In the case of certain energetic oxetane derivatives, decomposition is initiated by the cleavage of an exocyclic bond, such as a C-NO2 bond, leading to a cascade of exothermic reactions.[5]

Experimental Analysis of Thermal Stability and Decomposition

A suite of thermal analysis techniques is employed to characterize the thermal stability and decomposition profiles of oxetane compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It provides critical information on the decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of a compound. A typical TGA curve for a decomposing oxetane compound will show a sigmoidal mass loss as the temperature increases. The onset temperature of decomposition is a key parameter for assessing thermal stability.

CompoundOnset of Decomposition (Td, 5% weight loss)Reference
3-(Nitromethylene)oxetane165 °C[9]
Oxetane-based energetic compound 2A182-185 °C[9]
Oxetane-based energetic compound 3A182-185 °C[9]
Oxetane-based energetic compound 4182-185 °C[9]
Oxetane-based energetic compound 5160 °C[9]
Oxetane comb copolymer~300 °C[10]
3,3-di[3-(1-naphtyl)carbazol-9-ylmethyl]oxetane437 °C[11]
3,3-di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane473 °C[11]
3,3-di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane502 °C[11]
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting points, glass transitions, and the enthalpy of decomposition. For oxetane compounds, DSC can reveal endothermic events such as melting, followed by an exothermic event corresponding to decomposition. The shape and temperature of the decomposition exotherm provide valuable information about the kinetics and energy release of the process.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[11][13] These hyphenated techniques allow for the real-time identification of the gaseous molecules evolved during the decomposition process, providing crucial insights into the decomposition mechanism. Another powerful technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), where the sample is rapidly heated to decomposition, and the resulting fragments are separated and identified.[3]

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general framework for the TGA of oxetane compounds.

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents.

    • If the sample is a solid, lightly grind it to a fine, uniform powder to ensure even heat distribution.

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

    • Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (typically 20-50 mL/min).

  • Thermal Method:

    • Equilibrate the sample at a starting temperature below any expected thermal events (e.g., 30 °C).

    • Program a linear heating ramp, typically 10 °C/min, to the desired final temperature (e.g., 500 °C or higher, depending on the expected stability).

    • Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG).

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_method Thermal Method cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Powder Dry->Grind Weigh Weigh 5-10 mg Grind->Weigh Load Load Crucible Weigh->Load Atmosphere Set Atmosphere (N2 or Air) Load->Atmosphere Equilibrate Equilibrate at 30°C Atmosphere->Equilibrate Ramp Heat at 10°C/min Equilibrate->Ramp Plot Plot Mass vs. Temp Ramp->Plot Analyze Determine Tonset & DTG Plot->Analyze

Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the DSC analysis of oxetane compounds.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a clean DSC pan.

    • Hermetically seal the pan to prevent mass loss due to volatilization before decomposition. For studies involving decomposition, a pinhole lid may be used to allow evolved gases to escape in a controlled manner.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Method:

    • Equilibrate the sample at a starting temperature below its melting point.

    • Program a linear heating ramp, typically 10 °C/min, through the melting and decomposition regions.

    • A cooling and second heating cycle may be included to investigate reversible thermal events.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endotherm.

    • Determine the onset temperature and peak temperature of the decomposition exotherm.

    • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHd).

Conclusion

The thermal stability and decomposition profile of oxetane compounds are critical parameters for their application in drug development and materials science. This guide has provided a comprehensive overview of the factors influencing their stability, the primary decomposition pathways, and the experimental techniques used for their characterization. A thorough understanding of these principles is essential for designing robust oxetane-containing molecules and for predicting their behavior under thermal stress. The provided experimental protocols offer a starting point for the systematic evaluation of new oxetane derivatives, ensuring the generation of reliable and reproducible data. As the use of oxetanes continues to expand, a detailed understanding of their thermal properties will be increasingly vital for the development of safe and effective new chemical entities.

References

  • Wuitschik, G., et al. (2008). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11751.
  • Fischer, N., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem.
  • LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry.
  • Griesbeck, A. G., et al. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society.
  • Bull, J. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(18), 13245-13285.
  • de Alaniz, J. R., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5163.
  • Klapötke, T. M., et al. (2019). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
  • Bull, J. A., et al. (2021). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral, Imperial College London.
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA.
  • Qualitest. (2025).
  • Li, X., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.
  • ResearchGate. (n.d.). TGA curves under inert (a,c) and oxidative (b,d)
  • Enamine. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
  • Lin, J., & Litt, M. (n.d.). 14. TGA (at 10℃/min heating rate) of oxetane comb copolymer and its complexes with LiTFSI or LiTMPB at [O]/[Li]=30.
  • Carreira, E. M., et al. (2016). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Musuc, A. M., et al. (2016). THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA. Revue Roumaine de Chimie, 61(11-12), 919-925.
  • EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).
  • Baran, P. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.
  • Urban, M., & Cibulka, R. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.
  • TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS.
  • Mettler Toledo. (n.d.). Evolved Gas Analysis Guide.

Sources

Commercial availability and purity of Sodium 3-(oxetan-2-yl)propanoate for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sodium 3-(oxetan-2-yl)propanoate: Commercial Availability, Synthesis, and Purity Assessment for Research Applications

Authored by a Senior Application Scientist

Abstract

The oxetane motif has emerged as a highly valuable structural unit in modern drug discovery, prized for its ability to act as a polar and metabolically stable isostere for commonly used functional groups like gem-dimethyl and carbonyls.[1][2] This unique four-membered ether ring can significantly enhance key physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while contributing to improved pharmacokinetic profiles.[3][4] this compound represents a versatile building block, combining the beneficial properties of the oxetane ring with a reactive carboxylate handle suitable for further chemical elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals on the commercial availability, a proposed synthetic strategy, and a robust framework for the purity and characterization of this compound, ensuring its quality and suitability for demanding research applications.

Strategic Importance in Medicinal Chemistry

The incorporation of small, strained ring systems is a proven strategy for escaping "flatland" in medicinal chemistry, leading to compounds with improved three-dimensionality.[2] The oxetane ring, in particular, offers a unique combination of properties:

  • Polarity and Solubility: The oxygen atom in the oxetane ring serves as a hydrogen bond acceptor, which can improve aqueous solubility—a critical parameter for drug bioavailability.[5]

  • Metabolic Stability: The strained ring is more resistant to metabolic degradation compared to more flexible alkyl chains or other functional groups it replaces.[1]

  • Low Lipophilicity: Unlike the gem-dimethyl group it often replaces, the oxetane moiety does not significantly increase lipophilicity, which can be advantageous for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

  • Synthetic Handle: The sodium propanoate chain provides a nucleophilic carboxylate that can be readily used in a variety of coupling reactions to link the oxetane motif to a larger scaffold.

Given these advantages, this compound is an attractive starting material for introducing an oxetane group into a target molecule to fine-tune its drug-like properties.

Commercial Availability and Procurement

As of early 2026, this compound is not listed as a stock item in the catalogs of major chemical suppliers. Its specialized structure suggests it is likely a novel or custom-synthesized compound. Researchers requiring this molecule should follow a strategic procurement process.

Procurement Workflow:

  • Initial Database Search: Conduct thorough searches in chemical databases such as PubChem, SciFinder, and supplier portals (e.g., Sigma-Aldrich, Fluorochem, PharmaBlock, BenchChem) using the chemical name, CAS number (if available), and structure.[5][6][7]

  • Custom Synthesis Inquiry: If the compound is not commercially available, the next step is to contact companies specializing in custom chemical synthesis. Provide them with the target structure, desired quantity, and required purity specifications.

  • Quote and Lead Time: Custom synthesis suppliers will evaluate the synthetic feasibility and provide a quote and an estimated lead time for delivery.

G cluster_procurement Procurement Workflow for a Novel Compound start Researcher Identifies Need for This compound db_search Search Chemical Databases (e.g., PubChem, SciFinder, Supplier Portals) start->db_search is_available Is Compound Available? db_search->is_available purchase Purchase from Supplier is_available->purchase Yes custom_synth Initiate Custom Synthesis Inquiry with Multiple Vendors is_available->custom_synth No end Compound Acquired purchase->end get_quotes Receive and Compare Quotes, Lead Times, and Purity Specs custom_synth->get_quotes select_vendor Select Vendor and Place Order get_quotes->select_vendor select_vendor->end

Caption: Strategic workflow for procuring this compound.

Proposed Synthesis and Purification

For researchers with synthetic chemistry capabilities or for the reference of a custom synthesis provider, a plausible synthetic route can be designed based on established methods for oxetane synthesis.[4][8] A robust approach involves the ring opening of an epoxide followed by an intramolecular Williamson ether synthesis to form the oxetane ring.[4]

Hypothetical Synthetic Protocol

Scheme 1: Proposed Synthesis of this compound

(Self-generated image for illustrative purposes)

Step 1: Nucleophilic Ring Opening of Propylene Oxide

  • To a solution of diethyl malonate in anhydrous ethanol, add one equivalent of sodium ethoxide at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes to form the sodium enolate.

  • Add one equivalent of propylene oxide dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates the consumption of starting materials.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(1-hydroxypropan-2-yl)malonate.

Step 2: Reduction and Protection

  • Reduce the diester to a diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

  • Protect the primary alcohol selectively, for example, as a silyl ether (e.g., TBDMS), to differentiate it from the secondary alcohol.

Step 3: Intramolecular Williamson Ether Synthesis

  • Convert the secondary alcohol into a good leaving group, such as a tosylate or mesylate, by reacting the protected diol with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine.[4]

  • Treat the resulting tosylate/mesylate with a strong, non-nucleophilic base such as sodium hydride (NaH) in THF. This will deprotonate the primary alcohol (after deprotection of the silyl group), which will then displace the leaving group in an intramolecular fashion to form the oxetane ring.[4][9]

Step 4: Hydrolysis to Sodium Salt

  • Hydrolyze the ester functionality of the propanoate side chain using aqueous sodium hydroxide.

  • Carefully neutralize the reaction mixture and purify the resulting sodium salt, likely through recrystallization or precipitation, to yield the final product, this compound.

Purification

The final product should be purified to ≥98% for most research applications.

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) is an effective method for removing impurities.

  • Column Chromatography: If the corresponding free acid is more amenable to purification, it can be purified on silica gel first, followed by conversion to the sodium salt.

Comprehensive Purity Analysis and Characterization

A multi-technique approach is essential for the robust assessment of the purity of this compound.[10] The choice of methods should provide orthogonal information, confirming not only the identity and purity but also identifying and quantifying any potential impurities.

Summary of Analytical Techniques
TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a stationary and mobile phase.[10]Purity (% area), retention time, detection of non-volatile impurities.High sensitivity, excellent for detecting trace impurities, widely available.[10]Requires a chromophore for UV detection; % area is not absolute purity.
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination, structural confirmation, impurity ID.Highly accurate, does not require a reference standard of the analyte.[9]Lower sensitivity than HPLC, requires a certified internal standard.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates components by chromatography and detects by mass-to-charge ratio.[10]Molecular weight confirmation, identification of unknown impurities.Provides molecular weight information, invaluable for impurity profiling.[10]Ionization efficiency can vary, making quantification challenging.
FTIR (Fourier-Transform Infrared Spectroscopy) Absorption of infrared radiation by molecular vibrations.[9]Identification of functional groups (e.g., C-O-C, COO⁻).Fast, non-destructive, good for identity confirmation.[9]Not suitable for quantification of high-purity samples.
Elemental Analysis (C, H, N) Combustion of the sample to determine the percentage of C, H, and N.Confirmation of elemental composition.Provides fundamental confirmation of the molecular formula.Does not detect organic impurities with the same elemental composition.
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the sample by area percentage and to detect any related substance impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 water/acetonitrile mixture.

  • Purity Calculation: Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Protocol 2: Quantitative ¹H NMR (qNMR)
  • Objective: To determine the absolute purity of the sample using a certified internal standard.

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same tube.

    • Record the exact masses of both the analyte and the standard.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal relaxation.

  • Purity Calculation: The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the standard.

Protocol 3: LC-MS for Impurity Identification
  • Objective: To identify the molecular weights of impurities detected by HPLC.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same conditions as the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: ESI negative ion mode to detect the carboxylate anion [M-Na]⁻.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0 - 4.0 kV.

  • Data Analysis: Analyze the mass spectra of any impurity peaks to propose their molecular structures based on their mass-to-charge ratio and knowledge of the synthetic route.[10]

Purity Validation Workflow

G cluster_validation Comprehensive Purity Validation Workflow start Received/Synthesized Batch of This compound identity Identity Confirmation (¹H NMR, ¹³C NMR, FTIR) start->identity purity_screen Purity Screening (HPLC-UV) identity->purity_screen is_pure Purity > 98% and No Major Impurities? purity_screen->is_pure qnmr Absolute Purity Determination (qNMR) is_pure->qnmr Yes impurity_id Impurity Identification (LC-MS) is_pure->impurity_id No final_spec Final Specification Sheet: Identity, Purity (qNMR), Impurity Profile qnmr->final_spec characterize Characterize Impurity and Assess Impact impurity_id->characterize characterize->qnmr If impurities are minor end Batch Released for Research final_spec->end

Caption: A multi-step workflow for the validation of compound purity.

Potential Impurities

Based on the proposed synthesis, researchers should be aware of potential impurities:

  • Starting Materials: Unreacted diethyl malonate or propylene oxide.

  • Reaction By-products: Diastereomers or regioisomers formed during the ring-opening step.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., THF, ethyl acetate, ethanol).[9]

  • Inorganic Salts: Excess sodium hydroxide or other salts from the work-up procedures.

These impurities can be readily detected and identified using the analytical workflow described above, particularly with GC-MS for volatile residues and LC-MS for reaction-related impurities.

Handling and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: this compound is expected to be a hygroscopic solid.[12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent moisture absorption and degradation.

Conclusion

While this compound may not be a readily available catalog chemical, its potential value as a building block in medicinal chemistry makes it a worthwhile target for custom synthesis. For researchers embarking on projects involving this compound, a rigorous approach to procurement, synthesis, and especially purity verification is paramount. By employing a suite of orthogonal analytical techniques as outlined in this guide—including HPLC, qNMR, and LC-MS—scientists can ensure the identity, purity, and quality of their material, leading to reliable and reproducible research outcomes in the pursuit of novel therapeutics.

References

  • BenchChem. (2025). Navigating the Nuances of 3-(Allyloxy)oxetane: A Technical Guide to Monomer Purity and Analysis.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Spirochem AG. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
  • de Souza, M. V. N., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5173. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11247–11302. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications.
  • Kirsch, P., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Sodium Benzo[d]thiazole-2-sulfinate.
  • Univar Solutions. (n.d.). Sodium Propionate Fcc Usc. Retrieved from Univar Solutions. [Link]

  • Google Patents. (2021).
  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Redox. (2023). Safety Data Sheet Sodium Propionate.
  • FDA. (n.d.). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products.

Sources

The Oxetane Imperative: A Technical Guide to Fragment Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the "magic methyl" effect is well-documented, but the "oxetane switch" has emerged as a superior tactic for multiparametric optimization. This guide analyzes the strategic incorporation of oxetane-containing fragments—specifically 3,3-disubstituted oxetanes—to modulate physicochemical properties without altering the core pharmacophore significantly.[1][2][3]

Moving beyond simple bioisosterism, this text details how oxetanes function as metabolic roadblocks, solubility enhancers, and lipophilicity "sinks," grounded in the seminal work of the Carreira and Roche groups.[1][2]

Part 1: The Physicochemical Advantage

The oxetane ring (1,3-propylene oxide) is not merely a spacer; it is a high-dipole, polar functionality that alters the landscape of a drug candidate.

The Gem-Dimethyl vs. Oxetane Switch

Replacing a gem-dimethyl group (


) with an oxetane ring is a high-impact modification.[4] While the steric demand of the oxetane ring is nearly identical to the gem-dimethyl group, the electronic consequences are profound.
Propertygem-DimethylOxetaneImpact Mechanism
Lipophilicity (LogP/D) HighLowThe exposed oxygen lone pairs and high dipole moment reduce LogP by ~1.0–2.0 units.
Aqueous Solubility LowHighIncreased polarity and H-bond acceptor (HBA) capability can boost solubility by 4x to >4000x.[3][4]
Metabolic Stability LowHighOxetanes lack the vulnerable

-C-H bonds prone to CYP450 oxidation found in methyl groups.
Conformation FlexibleRigidThe puckered ring (8.7°) restricts bond rotation, reducing the entropic penalty of binding.
Carbonyl Bioisosterism

The oxetane ring is also a valid bioisostere for carbonyl groups (ketones/aldehydes).[3] The C–O–C angle in oxetane (~91.5°) exposes the oxygen lone pairs, mimicking the H-bond acceptor vector of a carbonyl oxygen without the associated electrophilicity or metabolic liability (e.g., reduction to alcohol).

pKa Modulation of Adjacent Amines

Placing an oxetane adjacent to a basic amine (e.g., piperidine or piperazine) exerts a strong electron-withdrawing inductive effect (


).
  • Effect: Lowers the pKa of the amine by ~2.0 to 3.0 units .

  • Benefit: Reduces lysosomal trapping and hERG channel inhibition while improving passive permeability by increasing the fraction of uncharged species at physiological pH.

Part 2: Strategic Implementation & Logic

The decision to incorporate an oxetane should be driven by specific failure modes in the lead optimization phase.

OxetaneStrategy Problem Lead Optimization Issue HighLogP High Lipophilicity (LogD > 3.5) Problem->HighLogP MetabInstability Metabolic Instability (High Clearance) Problem->MetabInstability Solubility Poor Solubility Problem->Solubility GemDimethyl Identify gem-dimethyl or t-butyl groups HighLogP->GemDimethyl Steric match required MetabInstability->GemDimethyl Block CYP oxidation Carbonyl Identify Ketone/Amide MetabInstability->Carbonyl Remove electrophile Action2 Spirocyclic Oxetane (Morpholine replacement) Solubility->Action2 Disrupt planarity Action1 Execute Oxetane Switch (3,3-disubstitution) GemDimethyl->Action1 Carbonyl->Action1 Result Optimized Candidate: Lower LogD, Higher Sol, Stable Action1->Result Action2->Result

Figure 1: Decision logic for oxetane incorporation during Lead Optimization.

Part 3: Synthetic Methodologies

The synthesis of 3,3-disubstituted oxetanes is the most relevant for drug discovery due to the chemical stability of this substitution pattern.[1] Monosubstituted oxetanes are more prone to ring-opening under acidic conditions.

Protocol: Synthesis of 3,3-Disubstituted Oxetanes via 1,3-Diol Cyclization

This protocol is preferred over the Corey-Chaykovsky reaction for complex intermediates because it avoids harsh ylide conditions. It relies on the activation of a primary alcohol followed by intramolecular displacement.

Target: Formation of a 3,3-disubstituted oxetane from a 2,2-disubstituted-1,3-propanediol.

Reagents & Materials
  • Substrate: 2,2-Disubstituted-1,3-propanediol (1.0 eq)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5M in hexanes) or NaH (60% dispersion)
  • Activator:

    
    -Toluenesulfonyl chloride (TsCl) (1.0 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Temperature: -78°C to Reflux

Step-by-Step Workflow
  • Monotosylation:

    • Dissolve the 1,3-diol (10 mmol) in anhydrous THF (50 mL) under

      
       atmosphere.
      
    • Cool to 0°C. Add NaH (10 mmol) portion-wise. Stir for 30 mins.

    • Add TsCl (10 mmol) dissolved in THF dropwise.

    • Critical Checkpoint: Monitor by TLC/LCMS to ensure mono-tosylation (Product A) vs. di-tosylation. The steric bulk of the C2 substituents usually favors mono-tosylation.

  • Cyclization (Ring Closure):

    • Cool the reaction mixture containing the mono-tosylate to -78°C.

    • Slowly add

      
      -BuLi (1.1 eq, 11 mmol). The strong base deprotonates the remaining free alcohol.
      
    • Allow the mixture to warm to room temperature, then heat to reflux (60°C) for 2–4 hours.

    • Mechanism:[5] The generated alkoxide performs an intramolecular

      
       attack on the carbon bearing the tosyl group, closing the 4-membered ring.
      
  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       or EtOAc (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography on silica gel. Oxetanes are polar; adjust gradient accordingly (often 20-50% EtOAc/Hexane).

Synthesis Diol 1,3-Diol (Substrate) MonoTos Mono-Tosylate Intermediate Diol->MonoTos 1. NaH, 0°C 2. TsCl Alkoxide Alkoxide (Active Species) MonoTos->Alkoxide n-BuLi -78°C Oxetane 3,3-Disubstituted Oxetane Alkoxide->Oxetane Intramolecular SN2 (Reflux)

Figure 2: Synthetic pathway for 3,3-disubstituted oxetane formation via intramolecular etherification.

Part 4: Metabolic Stability & Toxicology

The primary hesitation in using oxetanes historically was the fear of ring strain (~26 kcal/mol) leading to alkylation of DNA (genotoxicity). However, extensive studies by Roche and others have clarified the safety profile.

Metabolic Soft Spots
  • Gem-dimethyl: The methyl groups are prime targets for CYP450-mediated hydroxylation (

    
    ).
    
  • Oxetane: The C-H bonds on the oxetane ring are sterically hindered and electronically deactivated by the oxygen, making them resistant to oxidative metabolism.

Genotoxicity Risks

While epoxides are known alkylating agents, oxetanes are kinetically stable.

  • Validation: 3,3-disubstituted oxetanes generally test negative in the Ames test .

  • Acid Stability: They are stable at physiological pH. Ring opening usually requires strong Lewis acids or highly acidic conditions (pH < 1), meaning they survive the stomach environment intact.

Part 5: Case Study – Rilzabrutinib (Sanofi/Principia)

A prime example of oxetane utility is found in the development of BTK inhibitors.

  • Challenge: The initial lead compounds often suffer from high clearance or poor solubility.

  • Solution: Incorporation of an oxetane ring (often as a spirocycle or pendant group) to modulate the basicity of the piperazine linker.[1]

  • Outcome: The oxetane reduced the basicity of the adjacent nitrogen, improving permeability and reducing hERG liability, while the polar oxygen improved solubility without increasing the molecular weight significantly.

References

  • Wuitschik, G., et al. (2006).[5] Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group.[1][6] Angewandte Chemie International Edition.[5][6][7][8] [Link]

  • Wuitschik, G., et al. (2008).[5][6][7] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[5][6][7][8] [Link]

  • Burkhard, J. A., et al. (2010).[8][9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4][10][6][8][9][11][12][13] Angewandte Chemie International Edition.[5][6][7][8] [Link]

  • Wuitschik, G., et al. (2010).[5][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[8][9] Journal of Medicinal Chemistry.[9] [Link]

  • Bull, J. A., et al. (2016).[9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][5][10][6][8][9] Chemical Reviews.[9] [Link]

Sources

Methodological & Application

Application of Sodium 3-(oxetan-2-yl)propanoate in Solid-Phase Peptide Synthesis: A Novel Cleavable Linker System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing a Need for Orthogonal Cleavage Strategies in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. A cornerstone of this methodology is the use of a linker, a molecular scaffold that anchors the growing peptide chain to an insoluble resin support. The choice of linker is critical, as it dictates the conditions under which the final peptide is cleaved from the resin, and thus determines the overall orthogonality of the synthetic strategy. While a variety of linkers are commercially available, the development of novel linkers with unique cleavage mechanisms remains a key area of research, driven by the need for milder and more selective cleavage conditions, particularly for sensitive or modified peptides.

This application note explores the theoretical application of Sodium 3-(oxetan-2-yl)propanoate as a novel, acid-labile linker for Fmoc-based solid-phase peptide synthesis. While the direct application of this specific molecule in SPPS is not yet extensively documented in peer-reviewed literature, its chemical structure suggests a promising potential as a cleavable linker. The strained four-membered oxetane ring is susceptible to ring-opening under acidic conditions, offering a potential cleavage mechanism that is orthogonal to many common protecting group strategies. This guide will provide a detailed theoretical framework, including proposed mechanisms, protocols, and considerations for the use of this novel linker system.

The Chemistry of the Oxetane-Based Linker: A Proposed Mechanism

The proposed utility of this compound as a linker lies in the inherent ring strain of the oxetane moiety.[1] The propanoate functional group provides a straightforward point of attachment to a hydroxyl-functionalized resin, such as Wang or HMPA resin, via standard esterification procedures. Once the linker is attached to the resin, the oxetane ring remains stable throughout the standard cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling.

The key step is the final cleavage of the peptide from the resin. We propose that treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), will protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack. This can lead to a ring-opening reaction, ultimately liberating the C-terminal carboxylic acid of the peptide.

The proposed workflow for utilizing the this compound linker is depicted in the following diagram:

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Peptide_Synthesis Peptide Synthesis cluster_Cleavage Cleavage and Deprotection Resin Hydroxyl-Functionalized Resin (e.g., Wang Resin) Loaded_Resin Linker-Loaded Resin Resin->Loaded_Resin Esterification Linker This compound Linker->Loaded_Resin Protected_Peptide Resin-Bound Protected Peptide Loaded_Resin->Protected_Peptide First Amino Acid Coupling First_AA Fmoc-AA-OH First_AA->Protected_Peptide Peptide_Chain Peptide Elongation (Fmoc-SPPS Cycles) Cleaved_Peptide Crude Peptide in Solution Protected_Peptide->Cleaved_Peptide Acid-Mediated Cleavage Resin_Bead Spent Resin Protected_Peptide->Resin_Bead Cleavage_Reagent TFA Cocktail Cleavage_Reagent->Cleaved_Peptide

Figure 1: Proposed workflow for SPPS using the oxetane-based linker.

Experimental Protocols

The following protocols are provided as a starting point for the investigation and application of this compound as a cleavable linker. Optimization may be required based on the specific peptide sequence and resin used.

Protocol 1: Loading of this compound onto Hydroxyl-Functionalized Resin

This protocol describes the esterification of the linker to a Wang resin.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3.0 mmol) and DMAP (0.1 mmol) in DMF (5 mL).

  • Add DIC (3.0 mmol) to the solution from step 3 and stir for 5 minutes at room temperature.

  • Add the activated linker solution to the swollen resin.

  • Shake the reaction vessel at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a standard method, such as Fmoc quantification after coupling and deprotection of the first Fmoc-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis using the Oxetane-Linker Resin

This protocol outlines the standard Fmoc-SPPS procedure on the newly prepared resin.

Materials:

  • Oxetane-Linker loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF (v/v)

  • DMF

  • DCM

Procedure:

  • Swell the oxetane-linker loaded resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh reagent for 15 minutes.

  • Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent and DIPEA in DMF.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 2-7 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Oxetane-Linker Resin

This protocol details the proposed acid-mediated cleavage of the peptide from the solid support.

Materials:

  • Peptide-bound oxetane-linker resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Analyze the crude peptide by HPLC and mass spectrometry.

Data and Expected Results

As this is a theoretical application, the following table presents hypothetical data on the cleavage efficiency of a model peptide under various acidic conditions. This data would need to be generated experimentally to validate the utility of the linker.

Cleavage ConditionTime (hours)Peptide Purity (by HPLC)Cleavage Yield (%)
95% TFA / 2.5% TIS / 2.5% H₂O285%92%
50% TFA in DCM470%75%
1% TFA in DCM4<10%<5%

Table 1: Hypothetical cleavage efficiency of a model peptide from the oxetane-linker resin under different acidic conditions.

Troubleshooting and Considerations

  • Incomplete Cleavage: If cleavage yields are low, the reaction time with the TFA cocktail can be extended. Alternatively, a stronger acid scavenger may be required depending on the peptide sequence.

  • Side Reactions: The oxetane ring, while relatively stable, could potentially react with certain nucleophilic side chains under prolonged coupling or deprotection cycles. This should be investigated, especially for peptides containing amino acids like Cysteine or Histidine.

  • Linker Stability: The stability of the ester bond linking the propanoate to the resin should be assessed to ensure it withstands the repeated basic treatments during Fmoc deprotection.

Conclusion

The proposed application of this compound as a cleavable linker in solid-phase peptide synthesis presents an intriguing avenue for the development of new orthogonal purification strategies. The acid-labile nature of the oxetane ring offers a potentially mild and efficient cleavage mechanism. While further experimental validation is required, the theoretical framework and protocols provided in this application note serve as a comprehensive guide for researchers interested in exploring this novel linker system. The successful implementation of this technology could provide a valuable new tool for the synthesis of complex and sensitive peptides.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Wipf, P., & Reeves, J. T. (2002). Oxetanes in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 12(18), 2575-2578.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethyloxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

Sources

Using Sodium 3-(oxetan-2-yl)propanoate as a building block in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Leveraging Sodium 3-(oxetan-2-yl)propanoate as a Novel Building Block in Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful strategy for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1] The success of FBDD hinges on the quality and diversity of the fragment library, where fragments are designed to explore chemical space efficiently.[2] Oxetanes, four-membered cyclic ethers, have emerged as exceptionally valuable motifs in medicinal chemistry.[3][4] They are prized for their ability to confer favorable physicochemical properties, such as improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without significantly increasing molecular weight.[5][6][7] This guide provides a detailed technical overview and actionable protocols for utilizing this compound, a unique and versatile fragment, within an FBDD campaign. We will explore the scientific rationale for its use, outline detailed screening protocols using state-of-the-art biophysical techniques, and describe strategies for hit-to-lead evolution.

The Strategic Advantage of Oxetane Fragments in FBDD

The incorporation of an oxetane ring into a molecule can profoundly and predictably alter its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5] This makes oxetane-containing fragments highly sought after for overcoming common challenges in drug development.

A Bioisostere with Superior Properties

A primary application of the oxetane ring is as a bioisostere for common, often problematic, functional groups. This allows medicinal chemists to modulate molecular properties while retaining or enhancing biological activity.[5]

  • gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[5][8] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically weak C-H bonds, and significantly improve aqueous solubility.[5][9]

  • Carbonyl Group Replacement: 3-substituted oxetanes are effective isosteres of carbonyl groups.[8][10] The oxetane moiety mimics the dipole moment and hydrogen bond accepting capability of a carbonyl but is generally more stable against metabolic degradation.[5][9]

Modulating Physicochemical Properties

The introduction of an oxetane provides a powerful tool for fine-tuning key drug-like properties.[11]

PropertyImpact of Oxetane IncorporationRationale & Causality
Aqueous Solubility Significant IncreaseThe polar ether oxygen acts as a strong hydrogen bond acceptor, improving interactions with water. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[5]
Lipophilicity (LogD) ReductionOxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can reduce off-target toxicity and improve overall drug-like properties.[5]
Metabolic Stability General ImprovementThe oxetane ring is generally stable to metabolic degradation, particularly when compared to metabolically labile C-H bonds in a gem-dimethyl group or the susceptibility of a carbonyl group to reduction.[9]
Basicity (pKa) Modulation Reduction of Proximal AminesThe strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[5] This is a critical tactic to mitigate issues like hERG channel inhibition.
Three-Dimensionality Increased sp³ CharacterThe non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to higher target selectivity and improved pharmacokinetic profiles compared to "flat" aromatic systems.[10]

Profile: this compound

This fragment has been specifically designed for utility in FBDD. Its structure combines the beneficial properties of the oxetane ring with a versatile chemical handle for subsequent elaboration.

PropertyValue
Structure Chemical Structure
IUPAC Name This compound
Molecular Formula C₇H₁₁NaO₃
Molecular Weight 166.15 g/mol
Key Features 1. Oxetane Ring: Polar, metabolically stable, 3D scaffold. 2. Propanoate Handle: Provides a carboxylic acid functionality for straightforward chemical modification (e.g., amide coupling). 3. Sodium Salt: Ensures high aqueous solubility, ideal for biophysical screening buffers.

Note on Stability: The literature primarily focuses on the superior stability of 3,3-disubstituted oxetanes.[10][11] As a 2-substituted oxetane, this fragment may exhibit different reactivity or stability profiles, particularly under harsh acidic or basic conditions. Care should be taken during chemical elaboration, and stability in relevant biological media should be assessed early.

FBDD Workflow & Experimental Protocols

The following section details a comprehensive workflow for integrating this compound into an FBDD campaign, from initial screening to structural characterization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Optimization Lib Fragment Library (with Oxetane Fragment) Screen Biophysical Screening (SPR or NMR) Lib->Screen Target Protein HitID Primary Hit Identification Screen->HitID Ortho Orthogonal Assay (e.g., DSF, ITC) HitID->Ortho Xtal X-ray Crystallography Ortho->Xtal Struct Fragment-Target Co-crystal Structure Xtal->Struct SBDD Structure-Based Design (Fragment Growing) Struct->SBDD Chem Medicinal Chemistry (Amide Coupling) SBDD->Chem Lead Potent Lead Compound Chem->Lead Iterative Cycles

Caption: High-level workflow for a fragment-based drug design campaign.

Protocol 1: Biophysical Screening for Hit Identification

Because fragments typically bind with weak affinity (micromolar to millimolar range), highly sensitive biophysical techniques are required for primary screening.[12] The choice of technique depends on the nature of the target protein, available equipment, and throughput requirements. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are the most common and robust methods.[12][13]

Screening_Decision_Tree start Need to Screen Oxetane Fragment? q_protein Isotopically Labeled Protein Available? start->q_protein q_xtal Protein > 40 kDa? q_protein->q_xtal Yes q_immobilize Can Protein be Stably Immobilized on a Chip? q_protein->q_immobilize No nmr_protein Protein-Observed NMR (e.g., 1H-15N HSQC) q_xtal->nmr_protein No q_xtal->nmr_protein Yes (TROSY) nmr_ligand Ligand-Observed NMR (e.g., STD, WaterLOGSY) q_immobilize->nmr_ligand No spr Surface Plasmon Resonance (SPR) q_immobilize->spr Yes alt Consider Alternative Method (e.g., DSF, ITC) nmr_ligand->alt If protein is too large or insoluble Fragment_Growing cluster_0 Structure-Guided Design cluster_1 Chemical Synthesis cluster_2 Testing & Iteration struct Fragment Co-crystal Structure pocket Identify Unoccupied Sub-pocket & H-bond Donors/Acceptors struct->pocket vector Define Growth Vector (via Propanoate Handle) pocket->vector design Design New Analogs with Functionality to Fill Pocket vector->design start_mat This compound + Diverse Amines (R-NH2) design->start_mat coupling Amide Coupling Reaction (e.g., HATU, EDC) start_mat->coupling library Focused Analog Library coupling->library assay Test Analogs for Improved Potency library->assay sar Establish SAR assay->sar sar->design Iterate lead_opt Lead Optimization sar->lead_opt

Sources

Experimental procedures for scaling up reactions with Sodium 3-(oxetan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Process Development Guide designed for the scale-up of reactions involving Sodium 3-(oxetan-2-yl)propanoate .

Executive Summary

This compound is a specialized building block used to introduce the oxetane motif—a critical bioisostere for gem-dimethyl and carbonyl groups—into drug candidates. While the sodium salt form confers shelf stability, the corresponding free acid, 3-(oxetan-2-yl)propanoic acid , is chemically fragile.

The Core Challenge: Upon protonation (activation), this specific scaffold possesses a high thermodynamic drive to undergo acid-catalyzed intramolecular isomerization , collapsing the strained 4-membered oxetane ring to form a stable 5- or 6-membered lactone (tetrahydro-2H-pyran-2-one derivatives).

This guide details a "Generate-and-Consume" protocol utilizing T3P® (Propylphosphonic anhydride) . This method avoids the isolation of the unstable free acid, minimizes thermal stress, and ensures the survival of the oxetane ring during kilogram-scale amide couplings.

Material Science & Critical Control Points (CCPs)

The "Lactone Trap" Mechanism

The sodium salt is stable. However, once acidified to the free carboxylic acid for coupling, the oxygen of the oxetane ring can act as an internal nucleophile if the carbonyl carbon is activated, or the carboxylic acid can protonate the oxetane oxygen, triggering ring opening.

  • Risk Factor: High.[1]

  • Trigger: pH < 3.0 or Temperature > 40°C in the presence of trace acid.

  • Consequence: Complete loss of the oxetane pharmacophore; formation of lactone impurities.

Process Safety Parameters
ParameterLimitRationale
Reaction Temperature < 25°CPrevent thermal ring-opening/polymerization (Exotherm ~100 kJ/mol).
pH (Workup) > 7.0Oxetanes are acid-labile. Never use HCl or Citric Acid washes.
Reagent Choice T3P (over HATU/EDC)T3P allows coupling in EtOAc (non-polar) and buffers the pH, minimizing isomerization.
Stoichiometry 1:1 Salt-to-AcidPrecise neutralization is required to avoid excess mineral acid.

Scale-Up Protocol: T3P-Mediated Amide Coupling

Objective: Couple this compound (1) with a secondary amine (2) to form Amide (3).

Reagents & Stoichiometry
  • This compound (1): 1.0 equiv

  • Target Amine (2): 1.0 - 1.1 equiv

  • HCl (4M in Dioxane): 1.0 equiv (Strictly controlled)

  • Base (Pyridine or DIPEA): 3.0 - 4.0 equiv

  • T3P (50% w/w in EtOAc): 1.5 equiv

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (10 V).

Step-by-Step Procedure
Phase A: In-Situ Salt Activation (The "Cold Release")
  • Step 1: Charge This compound and EtOAc (8 V) into the reactor. Cool the suspension to 0–5°C .

  • Step 2: Add HCl (4M in Dioxane) dropwise over 30 minutes.

    • Note: This generates the free acid in situ along with fine NaCl precipitate. Do not filter.

    • Critical: Maintain internal temperature < 10°C. Do not use aqueous HCl, as water can hydrolyze the T3P in later steps or promote ring opening.

Phase B: Coupling Reaction
  • Step 3: Add the Target Amine (dissolved in 2 V EtOAc) to the cold suspension.

  • Step 4: Add Pyridine (3.5 equiv) in one portion. The mixture may become homogenous or remain a slurry.

  • Step 5: Add T3P (50% in EtOAc) dropwise over 1 hour, maintaining temperature at 0–5°C .

    • Mechanism:[1][2][3][4][5][6][7][8] T3P activates the carboxylate immediately. The presence of Pyridine ensures the pH remains basic/neutral, protecting the oxetane.

  • Step 6: Allow the reaction to warm to 20°C (Room Temp) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC/UPLC. Look for the disappearance of the acid peak.

Phase C: Non-Destructive Workup
  • Step 7: Cool to 10°C. Quench by adding Water (5 V).

  • Step 8: Stir for 15 minutes. Stop stirring and allow layers to separate.

    • Chemistry: T3P byproducts are water-soluble phosphates.

  • Step 9: Separate the aqueous layer.[3][4] Wash the organic layer with 10% w/w NaHCO₃ (3 x 5 V).

    • Warning:Do not use HCl to remove excess pyridine. Use a CuSO₄ wash if pyridine removal is difficult, or rely on crystallization later.

  • Step 10: Wash with Brine (5 V). Dry over Na₂SO₄ and concentrate at < 35°C under reduced pressure.

Visual Workflow & Logic

OxetaneScaleUp Start This compound (Solid Salt) Acidification In-Situ Acidification (1.0 eq HCl / 0°C) Generates Unstable Free Acid Start->Acidification Suspend in EtOAc Coupling T3P Coupling (+ Amine + Pyridine) Temp < 20°C Acidification->Coupling Immediate Addition RiskLactone RISK: Lactonization (If T > 40°C or Acidic) Acidification->RiskLactone Delay/Heat Workup Basic Workup (Water / NaHCO3) NO ACID WASHES Coupling->Workup Completion Isolation Isolation (Concentration < 35°C) Workup->Isolation

Figure 1: Process flow emphasizing the "Generate-and-Consume" strategy to mitigate lactonization risks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Lactone Formation Acidic environment during activation.Switch from HCl activation to Amine-HCl salt strategy (mix Na-Carboxylate + Amine-HCl).
Pyridine Contamination Inability to use acid wash.Use azeotropic distillation with Heptane/Toluene to remove residual Pyridine.
Slow Reaction Steric hindrance of the amine.Increase T3P to 2.0 equiv; allow reaction to run at 25°C (do not heat).
Emulsion during Workup T3P salts acting as surfactants.Add solid NaCl to saturate the aqueous phase; filter through Celite if necessary.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Grygorenko, O. O., et al. (2022).[9][10] "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 24(27), 5013–5017. Link

  • Archifar, M. A., et al. (2015). "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis."[11][12] Current Organic Synthesis, 12, 1-27. Link

Sources

How to use oxetanes to enhance aqueous solubility of drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Oxetane-Mediated Aqueous Solubility Enhancement for Drug Candidates

Introduction: Tackling the Solubility Challenge in Drug Discovery

Poor aqueous solubility is a primary obstacle in drug development, often leading to low bioavailability, erratic absorption, and the failure of otherwise promising drug candidates.[1][2] Medicinal chemists employ various strategies to improve this critical physicochemical property, and in recent years, the incorporation of the oxetane ring has emerged as a powerful and versatile tool.[3][4] An oxetane is a four-membered cyclic ether that, despite its simple structure, can profoundly and favorably alter a molecule's properties.[4][5]

Initially viewed as a niche motif, the oxetane is now recognized for its ability to enhance aqueous solubility, improve metabolic stability, and fine-tune other key parameters like lipophilicity and basicity.[6][7][8][9] Its value is demonstrated by its presence in recently approved drugs like rilzabrutinib and numerous candidates in clinical trials.[6][7][8] This guide provides researchers, scientists, and drug development professionals with the technical rationale, actionable protocols, and practical insights required to strategically leverage oxetanes for optimizing the solubility of drug candidates.

The Oxetane Advantage: A Physicochemical Rationale

The remarkable efficacy of the oxetane motif stems from its unique combination of structural and electronic properties. Its incorporation is not merely an arbitrary addition but a strategic decision grounded in fundamental principles of medicinal chemistry.

Mechanism of Solubility Enhancement

The introduction of an oxetane ring enhances aqueous solubility through a combination of effects. The oxygen atom acts as a strong hydrogen bond acceptor, improving interactions with water molecules.[10] Furthermore, the ring's inherent polarity and three-dimensional, sp³-rich character disrupt the flat, lipophilic regions that often lead to poor solubility and strong crystal packing.[4][9] This disruption of intermolecular forces in the solid state, combined with improved solvation in water, results in a significant net gain in aqueous solubility.

G oxetane Oxetane Moiety prop1 High Polarity oxetane->prop1 prop2 H-Bond Acceptor oxetane->prop2 prop3 3D sp³ Character oxetane->prop3 effect1 Improved Solvation prop1->effect1 effect2 Reduced Lipophilicity (Lower LogD) prop1->effect2 prop2->effect1 effect3 Disrupted Crystal Packing prop3->effect3 outcome Enhanced Aqueous Solubility effect1->outcome effect2->outcome effect3->outcome

Caption: Physicochemical properties of oxetanes leading to solubility enhancement.

A Versatile Bioisostere

One of the most powerful applications of oxetanes is as a bioisosteric replacement for other common chemical groups, allowing for property modulation while often maintaining or improving biological activity.[3][4]

  • gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the often-lipophilic gem-dimethyl group.[3] It occupies a similar steric volume but introduces polarity, which can significantly improve aqueous solubility and block metabolically labile C-H bonds.[3][4]

  • Carbonyl Group Replacement: Oxetanes can act as non-classical bioisosteres for carbonyl groups.[4][11] This replacement can enhance metabolic stability against carbonyl-reducing enzymes and improve solubility without the reactivity associated with ketones or aldehydes.[4]

Modulating Other Key Drug-like Properties

Beyond solubility, oxetanes offer collateral benefits that create a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity.[3][4]

  • Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation by cytochrome P450 (CYP) enzymes.[6][12] In some cases, it can even redirect metabolism away from CYPs towards microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interactions.[6][12]

  • Basicity (pKa) Modulation: The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of nearby amines.[3][9] Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units, a tactic used to mitigate liabilities associated with high basicity, such as hERG channel inhibition.[3][4]

Quantitative Impact Assessment

The decision to incorporate an oxetane is supported by compelling quantitative data from numerous matched molecular pair analyses. The magnitude of the solubility increase is context-dependent but frequently substantial.

Original GroupReplacement GroupFold Increase in Aqueous SolubilityReference
gem-DimethylOxetane4x to >4000x[3][5][10]
MethyleneOxetane25x to 4000x[10]
Carbonyl (Imide)Oxetane>10x[13]
MethylOxetaneSignificant Improvement[14]

Note: The observed improvement is highly dependent on the overall molecular scaffold.

Application Protocols

Successful implementation requires robust synthetic methods and accurate analytical techniques to validate the resulting property changes.

Protocol 1: Synthesis of a 3-Substituted Oxetane Analog

This protocol provides a general method for synthesizing a 3-amino-oxetane derivative via reductive amination of oxetan-3-one, a common and commercially available building block.[4]

Objective: To replace a functional group (e.g., an isopropyl group) on a parent molecule (a primary or secondary amine, R¹R²NH) with a 3-amino-oxetane moiety.

Materials:

  • Parent amine (R¹R²NH)

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

G start Dissolve Parent Amine & Oxetan-3-one in DCM add_acid Add Catalytic Acetic Acid start->add_acid stir1 Stir for 30 min (Imine Formation) add_acid->stir1 add_stab Add STAB Portion-wise stir1->add_stab stir2 Stir at RT until Reaction Complete (TLC/LCMS) add_stab->stir2 quench Quench with Saturated NaHCO₃ stir2->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layer (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end Characterize Final Product (NMR, MS) purify->end

Caption: General workflow for synthesis via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the parent amine (1.0 eq) and oxetan-3-one (1.1 eq) in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture in portions over 10 minutes. Causality Note: STAB is a mild reducing agent ideal for reductive aminations; portion-wise addition controls any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to yield the pure oxetane-modified product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: High-Throughput Kinetic Aqueous Solubility Assay

While the "gold standard" shake-flask method measures thermodynamic solubility, a higher-throughput kinetic solubility assay is often used in early discovery to rank compounds.[1][15] This protocol describes a common filter-plate-based method.[16][17]

Objective: To determine the kinetic aqueous solubility of an oxetane-modified compound compared to its parent molecule in a phosphate-buffered saline (PBS) solution.

Materials:

  • Test compounds (parent and oxetane analog)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plate (e.g., MultiScreen Solubility Filter Plate, 0.45 µm)[16][17]

  • 96-well collection plate (UV-transparent for analysis)

  • Vacuum filtration manifold

  • Plate shaker/incubator

  • UV/Vis microplate spectrometer

G stock Prepare 10 mM Stock in DMSO add_cmpd Add 10 µL DMSO Stock to Buffer (Final 500 µM) stock->add_cmpd add_buffer Add 190 µL PBS (pH 7.4) to 96-well Filter Plate add_buffer->add_cmpd shake Seal and Shake (1.5 - 2h at RT) add_cmpd->shake filter Place on Collection Plate. Filter via Vacuum Manifold. shake->filter analyze Analyze Filtrate in Collection Plate via UV/Vis Spec filter->analyze calc Calculate Concentration vs. Calibration Curve analyze->calc

Caption: Workflow for a 96-well plate-based kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Calibration Curve: Prepare a set of standards by serial dilution of the DMSO stock into a 5% DMSO/PBS solution for creating a calibration curve.

  • Assay Plate Preparation: Add 190 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the PBS-containing wells in triplicate. This results in a final nominal concentration of 500 µM in 5% DMSO. Self-Validation Note: Running replicates is crucial for assessing the precision and reliability of the measurement.

  • Incubation and Precipitation: Seal the plate and place it on a plate shaker, agitating for 1.5 to 2 hours at room temperature. This allows the compound to dissolve and any excess above the solubility limit to precipitate.

  • Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate. Place the assembly on a vacuum manifold and apply vacuum to draw the filtrate into the collection plate, leaving the precipitate behind on the filter.

  • Analysis: Measure the UV absorbance of the filtrate in the collection plate using a microplate spectrometer at the compound's λ_max.

  • Calculation: Using the previously generated calibration curve, calculate the concentration of the compound in the filtrate. This value represents the kinetic aqueous solubility under these conditions. Compare the value for the oxetane analog directly with its parent compound.

Conclusion and Future Directions

The strategic incorporation of oxetane rings is a field-proven method for enhancing the aqueous solubility of challenging drug candidates.[6][7] By acting as a polar, three-dimensional bioisostere, the oxetane motif favorably impacts a suite of physicochemical properties, leading to more drug-like molecules. The protocols outlined here provide a framework for the synthesis and evaluation of oxetane-containing compounds, enabling research teams to systematically address solubility liabilities. As synthetic accessibility to novel oxetane building blocks continues to improve, the application of this versatile scaffold in drug discovery is set to expand, offering new solutions to the enduring challenges of medicinal chemistry.[4][7]

References

  • Fawcett, D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Fawcett, D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]

  • Fawcett, D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Imperial Spiral. [Link]

  • Biggs, T. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Jadhav, S. B., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Welin, E. R., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (PDF). [Link]

  • Wessel, M. D., et al. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Axxam S.p.A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Biggs, T. D., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC, NIH. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Vaz, R. J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

  • Marino, A., et al. (2024). D-Xylose oxetane copolymers as bioderived and tuneable polyesters for amorphous solid dispersions. RSC Publishing. [Link]

Sources

Application Notes & Protocols: Synthetic Strategies for the Late-Stage Functionalization of Oxetane-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, metabolic stability, and target affinity while maintaining a low molecular weight.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, its incorporation can profoundly improve the drug-like properties of a lead compound.[2][4][5] However, the synthetic accessibility of diversely functionalized oxetanes remains a significant challenge, often necessitating the development of bespoke, multi-step sequences.[3][6] Late-stage functionalization (LSF) offers a powerful paradigm to circumvent these issues, enabling the direct modification of complex, oxetane-containing molecules at a final stage. This approach accelerates the generation of structure-activity relationship (SAR) data and provides rapid access to novel chemical matter.

This comprehensive guide details field-proven synthetic strategies for the LSF of oxetane-containing molecules. We will delve into the mechanistic underpinnings of photoredox catalysis, C-H functionalization, and strategic ring-opening reactions. Each section provides not only detailed, step-by-step protocols but also the critical scientific rationale behind the experimental design, empowering researchers to adapt and innovate within their own drug discovery programs.

The Rationale for Late-Stage Functionalization of Oxetanes

In drug discovery, lead optimization is an iterative process of refining a molecule's properties. Often, an advanced intermediate or a lead compound exhibits excellent potency but suffers from poor pharmacokinetics (e.g., low solubility, rapid metabolism).[6] The traditional approach would require a complete re-synthesis to incorporate property-modulating groups. LSF provides a more efficient solution.

The oxetane ring itself is frequently introduced at a later stage to remediate problematic physicochemical properties.[6] However, the subsequent derivatization of the molecule around the oxetane core presents its own challenges. The inherent ring strain (~25.5 kcal/mol) and potential for acid-catalyzed ring-opening demand mild and highly selective reaction conditions.[7][8] The strategies outlined below are designed to meet these demands, offering high functional group tolerance and predictable regioselectivity.

Strategy 1: Photoredox-Catalyzed Functionalization

Visible-light photoredox catalysis has revolutionized LSF by enabling the generation of radical intermediates under exceptionally mild conditions, thereby preserving the integrity of sensitive functional groups and the oxetane ring itself.[9] This approach is particularly effective for forging new C-C bonds at positions adjacent to the oxetane oxygen or at substituted positions on the ring.

Mechanistic Principle: Decarboxylative Alkylation

A prominent photoredox strategy involves the decarboxylative coupling of an oxetane-carboxylic acid with a suitable radical acceptor, such as an activated alkene.[9][10] This method is powerful for creating 3-aryl-3-alkyl substituted oxetanes, a motif of significant interest in medicinal chemistry.[9]

The general catalytic cycle proceeds as follows:

  • Photoexcitation: A photocatalyst (PC), typically an Iridium or Ruthenium complex, absorbs visible light to reach an excited state (PC*).

  • Single Electron Transfer (SET): The excited PC* oxidizes the carboxylate (formed in situ from the carboxylic acid and a base), generating a carboxyl radical.

  • Decarboxylation: The unstable carboxyl radical rapidly extrudes CO₂, forming a tertiary radical on the oxetane ring.

  • Radical Addition: This oxetane-centered radical adds to an activated alkene (Michael acceptor).

  • Reduction & Turnover: The resulting radical is reduced by the reduced form of the photocatalyst (PC⁻), and subsequent protonation yields the final product, regenerating the ground-state photocatalyst.

Visualization: Photoredox Catalytic Cycle

photoredox_cycle Decarboxylative Alkylation Cycle cluster_catalyst Catalyst Cycle cluster_substrate Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC⁻ PC_star->PC_red SET Substrate_rad Oxetane-COO• PC_red->PC SET Substrate Oxetane-COO⁻ Substrate->Substrate_rad Oxidation Oxetane_rad Oxetane• Substrate_rad->Oxetane_rad - CO₂ Adduct_rad Adduct• Oxetane_rad->Adduct_rad + Alkene Alkene Alkene (Michael Acceptor) Product Final Product Adduct_rad->Product Reduction, H⁺

Caption: General mechanism for photoredox decarboxylative alkylation.

Protocol: Decarboxylative Alkylation of 3-Aryl-Oxetane-3-Carboxylic Acid

This protocol is adapted from methodologies developed for generating medicinally relevant 3,3-disubstituted oxetanes.[9]

Materials:

  • 3-Aryl-oxetane-3-carboxylic acid (1.0 equiv)

  • Activated alkene (e.g., N-phenylacrylamide) (1.5 equiv)

  • Photocatalyst: fac-Ir(ppy)₃ (1 mol%)

  • Organic base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Inert gas supply (Nitrogen or Argon)

  • 450 nm Blue LED light source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-aryl-oxetane-3-carboxylic acid (e.g., 0.2 mmol, 1.0 equiv), the activated alkene (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002 mmol, 1 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with inert gas for 15 minutes.

  • Solvent and Base Addition: Using a syringe, add the anhydrous, degassed solvent (to achieve a 0.1 M concentration) followed by the DBU (0.24 mmol, 1.2 equiv).

  • Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction temperature near ambient (~25 °C).

  • Reaction Monitoring: Stir the reaction under irradiation for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-disubstituted oxetane.

Self-Validation & Troubleshooting:

  • Expected Outcome: Formation of the C-C coupled product with yields typically ranging from 50-90%, depending on the substrates.[9]

  • No Reaction: Ensure the solvent is fully anhydrous and degassed. Oxygen is a common culprit. Verify the integrity and activity of the photocatalyst.

  • Low Yield: The choice of base and solvent can be critical. Consider screening other non-nucleophilic bases or solvents. The electronic nature of the alkene acceptor also plays a significant role.

Strategy 2: C–H Functionalization for Oxetane Construction

An alternative LSF paradigm involves the construction of the oxetane ring onto a complex molecule from a pre-existing alcohol. This is a powerful strategy for converting a simple, ubiquitous functional group into a high-value, property-enhancing motif. Recent advances leverage photoredox catalysis in combination with hydrogen atom transfer (HAT) to achieve this transformation on unactivated alcohols.[11][12][13]

Mechanistic Principle: HAT-Mediated Cyclization

This process enables the synthesis of oxetanes from aliphatic alcohols and a vinyl sulfonium salt.[14]

  • A photocatalyst, upon excitation, oxidizes a HAT catalyst (e.g., quinuclidine).

  • The radical cation of the HAT catalyst abstracts a hydrogen atom from the C-H bond α to the alcohol's oxygen, generating a ketyl radical.

  • This radical adds to the vinyl sulfonium triflate (a radical acceptor).

  • The resulting intermediate is reduced and protonated, leading to a precursor that, upon treatment with a base like KOt-Bu, undergoes intramolecular Williamson etherification to furnish the oxetane ring.

Application Example: Late-Stage Modification of Steroids

This method has been successfully applied to the single-step synthesis of a bioactive oxetane-containing steroid from testosterone, a transformation that previously required four steps.[11][13] This highlights the profound utility of this strategy for rapidly accessing complex and valuable derivatives from readily available starting materials.

Visualization: LSF Workflow for Oxetane Construction

lsf_workflow LSF Workflow: Oxetane Ring Construction sub Complex Molecule with Alcohol (e.g., Steroid) reagents Add PC, HAT Catalyst, Vinyl Sulfonium Salt sub->reagents reaction Visible Light Irradiation (C-H Functionalization) reagents->reaction intermediate Precursor Formation reaction->intermediate cyclization Base-mediated Cyclization (KOtBu) intermediate->cyclization product Functionalized Oxetane- Containing Molecule cyclization->product analysis Purification & Analysis (HPLC, NMR, MS) product->analysis

Caption: Workflow for late-stage oxetane ring construction.

Strategy 3: Functionalization via Ring-Opening

While preserving the oxetane ring is often the primary goal, its inherent strain can be strategically leveraged as a latent reactive handle.[15] Controlled ring-opening with various nucleophiles provides access to 1,3-difunctionalized acyclic structures that would be difficult to synthesize otherwise. This approach dramatically expands the chemical space accessible from a single oxetane-containing intermediate.

Scope of Nucleophiles and Products

Ring-opening reactions of oxetanes can be promoted by Lewis or Brønsted acids and proceed with a wide range of nucleophiles.[16][17] The regioselectivity is dependent on the substitution pattern of the oxetane and the reaction conditions.

Nucleophile TypeProduct ClassMechanistic Insight
O-Nucleophiles (e.g., H₂O, Alcohols)1,3-Diols / 1,3-Alkoxy AlcoholsAcid catalysis protonates the oxetane oxygen, activating the ring for nucleophilic attack at the most substituted carbon (SN1-like) or least hindered carbon (SN2-like).
N-Nucleophiles (e.g., Amines, Anilines)1,3-Amino AlcoholsCan provide access to key intermediates for bioactive compounds, such as chiral 3,4-dihydro-2H-1,4-benzoxazines.[16]
S-Nucleophiles (e.g., Thiols)1,3-Thio AlcoholsOffers a route to sulfur-containing scaffolds.
C-Nucleophiles (e.g., Organometallics, Cyanide)γ-Hydroxy Nitriles, Homoallylic AlcoholsAllows for the formation of C-C bonds, significantly increasing molecular complexity.
Intramolecular Nucleophiles Larger Heterocycles (e.g., Tetrahydrofurans)Ylide-mediated ring expansion reactions can convert oxetanes into five-membered rings under photochemical conditions.[16]
Protocol: Desymmetrizing Ring-Opening with Anilines

This protocol, based on work by the Vesely group, uses a chiral phosphoric acid to catalyze the intramolecular nucleophilic attack of anilines on 3-substituted oxetanes, yielding valuable chiral benzoxazines.[16]

Materials:

  • 2-(Oxetan-3-yl)aniline substrate (1.0 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5-10 mol%)

  • Anhydrous, non-coordinating solvent (e.g., Toluene or CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried flask containing activated 4 Å molecular sieves and a stir bar, add the 2-(oxetan-3-yl)aniline substrate (e.g., 0.1 mmol, 1.0 equiv) and the CPA catalyst (0.005-0.01 mmol).

  • Inert Atmosphere: Seal the flask and place under an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent (to achieve 0.05-0.1 M concentration).

  • Reaction: Stir the mixture at the designated temperature (can range from ambient to elevated) for 24-48 hours.

  • Monitoring: Follow the reaction's progress via chiral HPLC or TLC.

  • Work-up: Upon completion, filter off the molecular sieves and concentrate the solvent.

  • Purification: Purify the residue directly by flash column chromatography to afford the enantioenriched 3,4-dihydro-2H-1,4-benzoxazine.

Causality and Expertise:

  • Why a Chiral Brønsted Acid? The chiral phosphoric acid acts as a dual-function catalyst. It protonates the oxetane oxygen, activating it for ring-opening, while its chiral backbone provides a stereocontrolled environment, directing the nucleophilic attack of the aniline to achieve high enantioselectivity.

  • Why Molecular Sieves? The presence of water can lead to a non-productive, racemic background reaction, yielding the 1,3-diol. Molecular sieves are crucial for sequestering any trace moisture and ensuring the chiral catalyzed pathway dominates.

Outlook and Future Directions

The late-stage functionalization of oxetanes continues to be a vibrant area of research. Emerging strategies, such as skeletal editing to swap the oxetane oxygen for other heteroatoms under photochemical conditions, promise to unlock unprecedented molecular diversity from common intermediates.[18] Furthermore, the integration of LSF with automated synthesis platforms will undoubtedly accelerate the exploration of chemical space and the discovery of next-generation therapeutics. As our understanding of oxetane reactivity deepens, we can expect the development of even more precise and powerful tools for tailoring molecular properties on demand.

References

  • Douglas, J. J., et al. (2021). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Catalysis. Available at: [Link]

  • Paul, S., et al. (2023). Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts. Available at: [Link]

  • Gomtsyan, A. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Kier, J. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Terrett, J. A., et al. (2020). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA. Angewandte Chemie. Available at: [Link]

  • Kier, J. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Kier, J. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

  • Dong, V. M. (n.d.). C-H Functionalization with Oxetanes. The Dong Group. Available at: [Link]

  • Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • 3S Technology. (2025). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. Shanghai 3S Technology Co., Ltd. Available at: [Link]

  • Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Hosokawa, S., et al. (2023). Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. Waseda University Repository. Available at: [Link]

  • Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]

  • Slanina, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C-H Functionalization. ResearchGate. Available at: [Link]

  • Li, S., et al. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic & Biomolecular Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Kier, J. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C−H Functionalization. Semantic Scholar. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications. Available at: [Link]

  • Slanina, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • Extance, A. (2025). ‘Stimulating discovery’ leads to strategy to swap oxygen in saturated rings. Chemistry World. Available at: [Link]

Sources

Application Note: Modulating Drug Metabolism with Oxetane-Containing Compounds to Mitigate Cytochrome P450 Liability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of oxetane-containing compounds, exemplified by the conceptual molecule Sodium 3-(oxetan-2-yl)propanoate, to reduce reliance on cytochrome P450 (CYP450) metabolic pathways. By directing metabolism towards alternative routes, such as microsomal epoxide hydrolase (mEH), the risk of drug-drug interactions (DDIs) can be significantly minimized. This document outlines the mechanistic rationale, provides detailed experimental protocols for in vitro evaluation, and offers insights into data interpretation in line with regulatory expectations.

Introduction: The Challenge of CYP450-Mediated Metabolism

The cytochrome P450 superfamily of enzymes is responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[1] While essential for detoxification and clearance, the heavy reliance on a limited number of CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) creates a bottleneck, making them a common source of clinically significant drug-drug interactions (DDIs).[2][3] Co-administration of a drug that inhibits or induces a particular CYP enzyme can dangerously alter the plasma concentrations of another drug metabolized by the same enzyme, leading to toxicity or loss of efficacy.[4][5]

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for evaluating the DDI potential of new chemical entities.[6][7][8][9][10] Consequently, a key objective in modern drug discovery is to design molecules with metabolic pathways that are less dependent on major CYP450 enzymes.[2][3]

The Oxetane Moiety: A Strategic Tool for Metabolic Diversification

The incorporation of an oxetane ring, a four-membered cyclic ether, into a drug candidate has emerged as a powerful strategy to modulate its physicochemical and pharmacokinetic properties.[11][12][13] Beyond its utility in improving solubility and serving as a surrogate for metabolically labile groups like gem-dimethyl or carbonyl functions, the oxetane moiety offers a unique handle for redirecting metabolic clearance.[11][14]

Mechanism of Action: Shifting Metabolism from CYP450 to mEH

A pivotal discovery has been that oxetane rings can be hydrolyzed by human microsomal epoxide hydrolase (mEH) to form 1,3-diols.[2][13][15] This presents an alternative, non-oxidative metabolic pathway that bypasses the CYP450 system.[2][3] By engineering molecules to be substrates for mEH, the metabolic burden on CYP450 enzymes can be lessened, thereby reducing the probability of CYP-mediated DDIs.[2][13]

The rate of mEH-catalyzed hydrolysis can be influenced by the structural environment surrounding the oxetane ring, offering an opportunity for medicinal chemists to fine-tune the metabolic fate of a drug candidate.[2]

Experimental Protocols for In Vitro Evaluation

To assess the potential of an oxetane-containing compound, such as our conceptual this compound, to reduce CYP450 metabolism, a series of in vitro experiments are essential. The following protocols provide a robust framework for this evaluation.

Protocol 1: Cytochrome P450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound required to inhibit 50% of the activity of major CYP isoforms.

Objective: To evaluate the direct inhibitory potential of this compound on key human CYP450 enzymes.

Materials:

  • Human Liver Microsomes (HLMs), pooled from multiple donors

  • This compound (test compound)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)[16]

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute to obtain a range of concentrations (e.g., 0.1 to 100 µM).

    • Prepare working solutions of probe substrates and HLMs in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, the test compound at various concentrations, and the probe substrate.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific duration (e.g., 10-15 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Interpretation of Results: A high IC50 value suggests a low potential for direct CYP inhibition. This would be a favorable outcome for a compound designed to have reduced CYP450 liability.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro metabolic stability of this compound and to investigate the contribution of CYP450 versus other enzymes (e.g., mEH).

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (test compound)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Incubation Setup:

    • Prepare a reaction mixture containing HLMs and the test compound (at a fixed concentration, e.g., 1 µM) in potassium phosphate buffer.

    • Divide the mixture into two sets of experiments:

      • Set A (+NADPH): To assess total metabolic clearance (CYP450, mEH, etc.).

      • Set B (-NADPH): To assess non-CYP450 mediated metabolism (including mEH, as it does not require NADPH).

  • Time Course Incubation:

    • For Set A, initiate the reaction by adding the NADPH regenerating system.

    • Incubate both sets at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction with ice-cold acetonitrile containing an internal standard.[17][18]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]).

Interpretation of Results:

  • High Stability in +NADPH: If the compound shows high stability (low clearance) in the presence of NADPH, it suggests that it is not extensively metabolized by CYP450 enzymes.

  • Metabolism in -NADPH: If there is significant disappearance of the parent compound in the absence of NADPH, it strongly indicates metabolism by non-CYP450 enzymes, potentially mEH.

  • Comparative Analysis: A significant difference in clearance between the +NADPH and -NADPH conditions can help elucidate the relative contributions of CYP-dependent and independent pathways.

Data Presentation and Visualization

Tabulated Data Summary
Parameter This compound (Conceptual Data) Positive Control (e.g., Verapamil)
CYP3A4 IC50 (µM) > 505
CYP2D6 IC50 (µM) > 5010
CYP2C9 IC50 (µM) > 508
Metabolic Stability (t½, min) (+NADPH) 9020
Metabolic Stability (t½, min) (-NADPH) 45120
Intrinsic Clearance (Clint, µL/min/mg) (+NADPH) 8.638.5
Intrinsic Clearance (Clint, µL/min/mg) (-NADPH) 17.25.8
Visual Workflow and Pathway Diagrams

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - HLM Suspension - Probe Substrates mix Combine Reagents in 96-well Plate prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with Acetonitrile incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate % Inhibition and IC50 lcms->data_analysis

Caption: Workflow for the in vitro CYP450 Inhibition Assay.

Metabolic_Pathway Drug Oxetane-Containing Drug (e.g., this compound) CYP450 CYP450 Enzymes Drug->CYP450 Minor Pathway mEH Microsomal Epoxide Hydrolase (mEH) Drug->mEH Major Pathway Oxidized_Metabolite Oxidized Metabolite CYP450->Oxidized_Metabolite Diol_Metabolite Diol Metabolite mEH->Diol_Metabolite DDI High Potential for DDI Oxidized_Metabolite->DDI Reduced_DDI Reduced Potential for DDI Diol_Metabolite->Reduced_DDI

Caption: Desired metabolic shift from CYP450 to mEH pathway.

Conclusion and Future Directions

The strategic incorporation of oxetane moieties into drug candidates represents a promising approach to engineer molecules with a reduced risk of CYP450-mediated drug-drug interactions. The protocols detailed in this application note provide a foundational framework for the in vitro assessment of such compounds. A favorable profile, characterized by high IC50 values against major CYP isoforms and evidence of non-CYP mediated clearance, warrants further investigation, including metabolite identification to confirm the formation of the expected diol product from mEH-catalyzed hydrolysis. By proactively designing molecules with diversified metabolic pathways, drug developers can enhance the safety profile of new therapeutics and increase their probability of success in clinical development.

References

  • Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Toselli, F., et al. (2017). Hip to be square: oxetanes as design elements to alter metabolic pathways. Drug Metabolism and Disposition, 45(9), 1020-1028. [Link]

  • Yadav, P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 963-990. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

  • ResearchGate. (2017). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. [Link]

  • Taylor & Francis Online. (2014). Comparison of EMA and FDA guidelines for drug interactions: An overview. [Link]

  • Springer Nature Experiments. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • National Center for Biotechnology Information. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • National Center for Biotechnology Information. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

  • protocols.io. (2025). In-vitro CYP inhibition pooled. [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. [Link]

  • Regulations.gov. (2012). Guidance for Industry. Drug Interaction Studies. [Link]

  • European Medicines Agency. (2024). ICH M12 Guideline on drug interaction studies - Step 5. [Link]

  • National Center for Biotechnology Information. (2016). Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro. [Link]

  • PubMed. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. [Link]

  • National Center for Biotechnology Information. (2017). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]

Sources

Troubleshooting & Optimization

How to prevent oxetane ring opening during subsequent synthetic steps

Author: BenchChem Technical Support Team. Date: February 2026

Module ID: OXT-STAB-001 Status: Operational Lead Scientist: Senior Application Scientist

Welcome to the Oxetane Stability Module

User Directive: You are likely here because you are treating an oxetane-containing intermediate as a standard ether or gem-dimethyl bioisostere. Stop immediately. While oxetanes are valuable for lowering lipophilicity (


) and blocking metabolic hot-spots, they possess 

106 kJ/mol of ring strain.

This guide treats your synthetic route as a system. We will troubleshoot the three primary failure modes: Acidic Hydrolysis , Nucleophilic Ring Opening , and Purification Degradation .

Module 1: Acid Sensitivity (The Primary Failure Mode)

Status: CRITICAL Issue: "I lost my ring during Boc deprotection or acidic workup."

The Mechanism of Failure

Oxetanes are basic Lewis bases. In the presence of Brønsted acids (especially aqueous acids), the oxygen is protonated, creating a highly activated oxetonium ion. This intermediate is rapidly attacked by even weak nucleophiles (like water), relieving ring strain and yielding a 1,3-diol.

OxetaneAcidOpening Oxetane Oxetane (Strained Ether) Protonation + H+ Oxetane->Protonation Acidic Media Oxetonium Oxetonium Ion (Activated) Protonation->Oxetonium NuAttack + H2O (Nu) Oxetonium->NuAttack Strain Release Diol 1,3-Diol (Ring Opened) NuAttack->Diol Irreversible

Figure 1: The acid-catalyzed pathway to destruction. Note that 3,3-disubstitution provides some kinetic protection via the Thorpe-Ingold effect, but it is not absolute.

Troubleshooting Protocol: N-Boc Deprotection

Standard TFA/DCM (1:1) conditions often lead to decomposition. Use the following decision matrix:

Option A: The "Wurts" Protocol (Recommended)

  • Reagent:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    
    
    
    
    (1-3 equiv).
  • Solvent: Ethanol or Methanol.

  • Conditions: Room temperature to 40°C.

  • Why it works: The reaction is buffered. The nucleophile is the alcohol solvent, but the equilibrium favors the amine salt formation over ring opening if temperature is controlled.

  • Reference: Wessel et al. (Roche) & Carreira groups have validated this for 3,3-disubstituted oxetanes.

Option B: The Anhydrous HCl Method

  • Reagent: 4M HCl in Dioxane.

  • Condition: Strictly anhydrous .

  • Risk: High. If any moisture is present, the ring opens.

  • Mitigation: Add

    
     directly to the reaction vessel to scavenge adventitious water.
    

Option C: Oxalyl Chloride (Mild Alternative)

  • Reagent: Oxalyl Chloride in MeOH.

  • Mechanism: Generates anhydrous HCl in situ in a controlled manner.

  • Protocol: Add

    
     to MeOH at 0°C, then add substrate.
    
Data: Acid Stability Comparison
ConditionStability RatingNotes
Aqueous HCl (1M) ❌ UnstableRapid hydrolysis to diol.
TFA / DCM (1:1) ⚠️ VariableSurvival depends on time/temp. 3,3-disubstituted survive better.
p-TsOH / EtOH ✅ StablePreferred method for Boc removal.
Acetic Acid ✅ StableGenerally safe for mild adjustments.

Module 2: Nucleophiles & Lewis Acids

Status: WARNING Issue: "My Grignard reaction destroyed the ring."

The Interaction

Oxetanes are susceptible to nucleophilic attack at the less substituted carbon (


-like). However, this usually requires activation by a Lewis Acid (LA).
  • The Trap: Many organometallic reagents (

    
    , 
    
    
    
    ) contain Lewis acidic metals (
    
    
    ,
    
    
    ) that coordinate to the oxetane oxygen, activating it for attack by the carbanion.
Troubleshooting Guide

Scenario 1: You are using Organolithiums/Grignards

  • Fix: Temperature Control. Run reactions at -78°C.

  • Fix: Solvent Switch. Use coordinating solvents like THF or DME rather than Diethyl Ether. The solvent competes for the metal center, reducing the activation of the oxetane oxygen.

  • Structural Check: 3,3-disubstituted oxetanes are significantly more robust due to steric shielding of the backside

    
    
    
    
    
    orbital.[1]

Scenario 2: Lewis Acid Catalysis (e.g., Friedel-Crafts)

  • Fix: Avoid strong Lewis acids like

    
     or 
    
    
    
    .
  • Alternative: Use milder Lewis acids or Brønsted acids if possible, but validate on a small scale.

Module 3: Purification (The Silent Killer)

Status: CAUTION Issue: "My NMR looked clean, but the compound degraded on the column."

Root Cause: Silica Acidity

Standard silica gel has a pH of


 4-5 due to surface silanol groups (

). This is acidic enough to open oxetane rings during the time-scale of flash chromatography.
The "Buffered Silica" Protocol

You must neutralize the stationary phase before loading your compound.

  • Prepare Eluent: Add 1% to 3% Triethylamine (Et3N) or 1% Pyridine to your hexane/ethyl acetate (or DCM/MeOH) mobile phase.

  • Pre-flush: Run 2 column volumes of this basic eluent through the column before loading the sample.

  • Load: Load your sample.

  • Run: Continue using the Et3N-doped solvent system.

    • Note: Et3N may streak on TLC. Visualize using

      
       or Ninhydrin rather than relying solely on UV.
      

Module 4: Workflow Decision Tree

Use this logic flow to determine your synthetic strategy when an oxetane is present.

OxetaneWorkflow Start Start: Oxetane Synthesis Step1 Reaction requires Acid? Start->Step1 AcidYes Yes Step1->AcidYes AcidNo No (Base/Oxidation) Step1->AcidNo Type Is it Aqueous Acid? AcidYes->Type Base Proceed. Oxetanes are stable to: NaOH, LiAlH4, NaH, PCC AcidNo->Base AqYes Yes (e.g., 1M HCl) Type->AqYes AqNo No (Anhydrous) Type->AqNo Stop STOP. Redesign Route. Oxetane will hydrolyze. AqYes->Stop Boc Is it Boc Removal? AqNo->Boc Wurts Use p-TsOH in EtOH (Wessel/Carreira Protocol) Boc->Wurts

Figure 2: Strategic decision tree for maintaining oxetane integrity.

Frequently Asked Questions (FAQ)

Q: Can I perform a Swern or Dess-Martin oxidation on an oxetane-containing alcohol? A: Yes. Oxetanes are generally stable to oxidative conditions. Both Swern and Dess-Martin Periodinane (DMP) are compatible. However, ensure the Swern workup does not involve prolonged exposure to acidic byproducts.

Q: Is hydrogenation (H2/Pd-C) safe? A: Generally, Yes. Unlike epoxides, oxetanes are kinetically stable to hydrogenolysis under standard conditions (1 atm


, Pd/C). However, high pressures or high catalyst loading can open the ring. Monitor carefully.

Q: My compound is an amine. Can I make the HCl salt for storage? A: Avoid it. Oxetane-containing amine salts are essentially "ticking time bombs" because the proton on the amine can transfer to the oxetane oxygen intramolecularly or intermolecularly, triggering opening. Store as the free base or a sulfonate salt (e.g., oxalate or fumarate) if strictly necessary and kept dry.

Q: Why is the 3,3-disubstituted pattern so much more stable? A: This is the Thorpe-Ingold Effect (gem-dimethyl effect). The substituents on the 3-position compress the internal bond angle, favoring the closed ring conformation. Furthermore, they sterically block the trajectory of nucleophiles attacking the




orbital.[1]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][5] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Wessel, H. P., et al. (Roche).[5] (2010).[6] Practical Synthesis of 3,3-Disubstituted Oxetanes. (Referenced within Carreira, 2010, regarding p-TsOH deprotection protocols).

  • BenchChem. (2025).[2][7] Assessing the stability of the oxetane ring under various chemical conditions. Link

Sources

Managing stability of oxetane-containing compounds under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Paradox

Welcome to the Technical Support Hub. You are likely here because you recognize the immense value of the oxetane moiety—a "magic methyl" bioisostere that improves solubility and metabolic stability—but are struggling with its Achilles' heel: Acid Sensitivity .

While 3,3-disubstituted oxetanes are surprisingly robust, they are not invincible. Conversely, 2-substituted oxetanes are chemically fragile and require rigorous exclusion of acidic species. This guide provides the protocols necessary to synthesize, purify, and store these compounds without triggering the release of their ~106 kJ/mol ring strain energy.

Module 1: The Mechanism of Instability

Q: Why is my oxetane decomposing even in "mild" acid?

A: The decomposition is driven by the release of ring strain, catalyzed by protonation. The oxetane oxygen is basic (Lewis base).[1] Upon protonation, the C-O bond weakens. If a nucleophile (even a weak one like water, chloride, or the oxygen of a silica hydroxyl group) is present, it attacks the ring carbons.

  • 3,3-disubstituted oxetanes are relatively stable because the substituents sterically hinder the trajectory of the incoming nucleophile toward the

    
     orbital (the Thorpe-Ingold effect).[2]
    
  • 2-substituted oxetanes lack this protection and are highly labile.

Visualizing the Failure Mode:

OxetaneDecomposition Oxetane Oxetane Ring (High Strain: ~106 kJ/mol) Protonation Protonation (H+ binds to Oxygen) Oxetane->Protonation Acidic Media Intermediate Activated Oxetonium Intermediate Protonation->Intermediate Attack Nucleophilic Attack (Nu: attacks C2 or C4) Intermediate->Attack Rate Limiting Step Product Ring-Opened Product (Diol/Halo-alcohol) Attack->Product Irreversible

Figure 1: The acid-catalyzed ring-opening mechanism of oxetane.[3][4] Note that the activated intermediate is highly susceptible to even weak nucleophiles.

Module 2: Synthesis & Workup Protocols

Q: How do I quench a reaction containing an oxetane without hydrolyzing it?

A: Avoid standard acidic washes (1N HCl) entirely. Even if your oxetane is 3,3-disubstituted, transient exposure to low pH pockets during mixing can trigger decomposition.

Protocol: The Buffered Quench System Use this decision matrix to select the correct workup fluid.

Reaction ConditionRecommended Quench SolutionRationale
Standard Organic Rxn Saturated

(pH ~5.5)
Mildly acidic but usually safe for 3,3-disubstituted oxetanes.
Highly Labile (2-sub) Phosphate Buffer (pH 7.0) or 5%

Strictly neutral/basic environment required.
Aluminum Hydride Reductions Rochelle's Salt (Sat. K-Na Tartrate)Solubilizes aluminum salts at neutral pH; avoids HCl wash.
Lewis Acid Catalysis

/ MeOH quench
Immediate neutralization of Lewis acid before adding water.
Q: Can I use Lewis Acids (e.g., ) to functionalize the ring?

A: Yes, but only for 3,3-disubstituted oxetanes, and you must control the temperature strictly (-78°C to 0°C).

  • Risk: Lewis acids coordinate to the oxetane oxygen, mimicking the protonation pathway shown in Figure 1.

  • Mitigation: Always quench Lewis acid reactions with a base (Triethylamine or Pyridine) before allowing the reaction to warm to room temperature or adding water.

Module 3: Purification (The Silica Trap)

Q: My compound was pure by TLC, but vanished after Column Chromatography. What happened?

A: You likely used untreated Silica Gel 60. Standard silica gel is slightly acidic (


) due to surface silanol groups (

). This acidity is sufficient to catalyze the ring-opening of oxetanes during the 20–60 minutes the compound spends on the column.
Troubleshooting Guide: Choosing the Stationary Phase
Stationary PhaseAciditySuitability for OxetanesProtocol Notes
Standard Silica (untreated) Acidic (pH 4-5)HIGH RISK Only for very robust 3,3-disubstituted analogs.
TEA-Deactivated Silica Basic (pH 8-9)RECOMMENDED See Protocol A below.
Neutral Alumina Neutral (pH 7)SAFE Lower resolution than silica; good for filtration.
Basic Alumina Basic (pH 9-10)SAFE Ideal for very labile 2-substituted oxetanes.
Protocol A: Preparation of Triethylamine (TEA) Deactivated Silica

Use this method for flash chromatography of acid-sensitive oxetanes.

  • Calculate Solvent: Prepare your mobile phase (e.g., Hexane/EtOAc).

  • Add Modifier: Add 1% to 2% Triethylamine (TEA) by volume to the solvent mixture.

  • Slurry Pack: Slurry the silica gel in this TEA-containing solvent.

    • Why? The TEA binds to the acidic silanol sites, neutralizing the silica surface.

  • Equilibrate: Flush the column with 2–3 column volumes of the TEA-solvent.

  • Run Column: Load your sample. You can continue to include 0.5% TEA in the eluent during the run to maintain basicity.

  • Evaporation: TEA has a high boiling point (89°C). Co-evaporate fractions with Heptane or Toluene to remove trace amine.

Module 4: Storage & Handling

Q: How should I store oxetane building blocks long-term?

A: Oxetanes are prone to polymerization initiated by trace acid or radical formation over time.

Storage Checklist:

Module 5: Structural Stability Logic

Q: I am designing a new drug candidate. Which oxetane motif is safe?

A: Use the "Stability Hierarchy" to guide your design.

Visualizing Stability vs. Risk:

StabilityHierarchy ClassA Class A: High Stability 3,3-Disubstituted ClassB Class B: Moderate Stability 3-Monosubstituted DescA Bioisostere for gem-dimethyl/carbonyl. Resistant to physiological pH. Example: 3,3-difluorooxetane. ClassA->DescA ClassC Class C: Low Stability 2-Substituted DescB Vulnerable to strong acids. Handle with care. ClassB->DescB DescC HIGH RISK. Rapid ring opening in acid. Metabolic liability. ClassC->DescC

Figure 2: Stability hierarchy of oxetane substitution patterns. Class A is the industry standard for medicinal chemistry.

References

  • Wuitschik, G., et al. (2006).[5] "Oxetanes as Promising Modules in Drug Discovery."[5][6][7][8] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010).[6][9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][10][11] Chemical Reviews.

  • Wuitschik, G., et al. (2010).[6][9] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Analytical Characterization of Sodium 3-(oxetan-2-yl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

Sodium 3-(oxetan-2-yl)propanoate represents a distinct class of "bioisostere" building blocks where the oxetane ring serves as a metabolic stability enhancer or a gem-dimethyl surrogate. However, for the analytical chemist, this molecule presents a dual paradox:

  • Structural Fragility : The strained oxetane ether is susceptible to acid-catalyzed ring opening, rendering standard acidic HPLC mobile phases (e.g., 0.1% TFA) destructive.

  • Detection Invisibility : Lacking a conjugated

    
    -system, the molecule is virtually invisible to standard UV detection (>220 nm), forcing a reliance on non-specific low-wavelength UV or universal detection methods.
    

This guide objectively compares three primary analytical workflows—HPLC-UV (Low


) , HPLC-CAD , and qNMR —to establish a robust control strategy for this compound.

Part 1: Strategic Method Comparison

The following matrix evaluates the three dominant methodologies for assay and purity determination of this compound.

Comparative Performance Metrics (Typical)
FeatureMethod A: HPLC-UV (205 nm) Method B: HPLC-CAD Method C:

H-qNMR
Principle Absorption of carboxyl/ether groupsAerosol charging (Universal)Nuclear spin integration
Linearity (

)
0.990 - 0.995 (Poor at low conc.)> 0.998 (Quadratic/Power fit)> 0.999
LOD (Sensitivity) High (~50-100 ppm)Low (~1-10 ppm)Moderate (~1000 ppm)
Selectivity Low (Solvent cut-off interference)High (Solvent independent)Extreme (Structural resolution)
Sample Stability Risk (If acidic mobile phase used)Risk (If acidic mobile phase used)High (In buffered D₂O)
Throughput HighHighLow
Primary Use Rough estimation (Not recommended)Routine QC & Impurity Profiling Reference Standard Qualification
Expert Insight: Why CAD Wins for Routine Analysis

While qNMR is the absolute truth for potency (mass balance), it fails to detect trace impurities effectively due to dynamic range limitations. HPLC-UV at 205 nm is plagued by baseline drift from gradient elution and interference from buffer salts. Charged Aerosol Detection (CAD) is the superior choice here. It detects the sodium salt and the organic anion with uniform response factors, independent of chromophores, provided the mobile phase is volatile.

Part 2: Detailed Experimental Protocols

Protocol 1: The "Safe" HPLC-CAD Workflow

Objective: Routine purity and assay analysis without degrading the oxetane ring.

The Critical Causality: Standard reverse-phase methods use acidic modifiers (pH 2-3) to suppress silanol activity. For oxetanes, this causes on-column degradation (ring opening to diols). We must use a mid-pH buffered system compatible with CAD (volatile salts).

Instrument Configuration
  • System : UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column : C18 with high carbon load and pH stability (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).

  • Detector Settings :

    • Evaporation Temp: 35°C (Keep low to prevent salt precipitation).

    • Power Function: 1.0 (for linearity calibration).

    • Data Rate: 10 Hz.

Mobile Phase Strategy
  • Solvent A : 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Do not adjust pH with acid.

  • Solvent B : Acetonitrile (HPLC Grade).[1]

  • Gradient :

    • 0-2 min: 5% B (Isocratic hold for salt elution)

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 95% B (Wash)

    • 15-20 min: 5% B (Re-equilibration)

Sample Preparation[2]
  • Diluent : Water:Acetonitrile (90:10).

  • Concentration : 0.5 mg/mL.[3]

  • Precaution : Inject immediately. Do not store in acidic glass vials (use silanized or PP vials).

Protocol 2: H-qNMR for Absolute Purity

Objective: Establishing the "Primary Standard" value and confirming stoichiometry (Na:Anion ratio).

The Critical Causality: Since no UV chromophore exists, we cannot rely on "area %" from HPLC-UV as a proxy for purity. qNMR provides a molar-based purity value that validates the HPLC-CAD assay.

Methodology
  • Internal Standard (IS) : Maleic Acid is risky due to acidity. Use Dimethyl Sulfone (DMSO

    
    )  or Sodium Trimethylsilylpropionate-d4 (TSP) . TSP is ideal as it serves as both chemical shift reference (0.0 ppm) and quantitation standard.
    
  • Solvent : D

    
    O (99.9% D).
    
  • Parameters :

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Carboxylate protons relax slowly; 
      
      
      
      must be
      
      
      ).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation


Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS.[1][2][4][5][6][7][8][9][10][11][12][13]

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing labile, non-chromophoric salts.

AnalyticalWorkflow Start Sample: this compound CheckChrom Check Chromophore (UV > 220nm?) Start->CheckChrom ChromNo No: Aliphatic Ether/Acid CheckChrom->ChromNo Absence confirmed Decision Select Detection Mode ChromNo->Decision CAD HPLC-CAD (Routine Purity/Impurity) Decision->CAD Primary Method qNMR qNMR (D2O) (Absolute Assay/Salt Stoichiometry) Decision->qNMR Orthogonal Validation UVLow HPLC-UV (200-210nm) (Not Recommended) Decision->UVLow Legacy/Backup Stability Stability Check: Avoid Acidic Mobile Phase CAD->Stability Requires pH > 6 Result2 Output: Mass Balance % (Na+ Confirmation) qNMR->Result2 Result1 Output: Impurity Profile (LOD ~0.05%) Stability->Result1

Caption: Analytical decision matrix prioritizing CAD and qNMR over UV due to lack of chromophore and acid sensitivity.

Part 4: Advanced Characterization (Chirality & Salt)

Enantiomeric Purity (Chiral HPLC)

The C2 position on the oxetane ring is chiral. Separation requires a polysaccharide-based column.

  • Column : Chiralpak IG or IC (Immobilized phases are more robust).

  • Mobile Phase : Hexane:Ethanol (80:20) with 0.1% Diethylamine (DEA).

    • Note: DEA is basic, protecting the oxetane ring. Avoid TFA.

  • Detection : RI (Refractive Index) or CAD (if using volatile solvents).

Sodium Counter-ion Analysis

To close the mass balance, the sodium content must be quantified.

  • Method : Ion Chromatography (IC).

  • Column : Cation exchange (e.g., Dionex CS12A).

  • Suppressor : Electrolytic.

  • Expected Result : ~12.7% w/w Sodium (Theoretical). Significant deviation indicates a solvate or excess base.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Thermo Fisher Scientific . (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • BenchChem . (2025).[3][12] Assessing the stability of the oxetane ring under various chemical conditions. Link

Sources

The Oxetane Advantage: A Comparative Guide to Tetrahydrofuran Bioisosteres in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the strategic replacement of molecular scaffolds to enhance drug-like properties is a cornerstone of lead optimization. For decades, the tetrahydrofuran (THF) ring has been a reliable component in many therapeutic agents.[1][2][3] However, the drive for molecules with superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles has led to the rise of the oxetane ring as a powerful bioisosteric replacement.[4][5][6]

This guide provides an in-depth comparative analysis of oxetane versus THF analogs, grounded in experimental data from key biological assays. We will explore the causal mechanisms behind the observed differences in performance and provide detailed, validated protocols for researchers to conduct these evaluations in their own laboratories. The incorporation of an oxetane is not merely a substitution; it is a strategic decision to modulate polarity, metabolic stability, and target engagement in ways that the more traditional THF ring often cannot.[6][7][8]

The Physicochemical Divide: Why a Four-Membered Ring Outperforms a Five

The fundamental differences between oxetane and THF lie in their inherent structural and electronic properties. The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol, far greater than the 5.6 kcal/mol of the more stable THF ring.[4] This strain puckers the ring and exposes the oxygen's lone pairs, making oxetane a much stronger hydrogen bond acceptor.[4][9] This single distinction is the primary driver for the profound differences observed in biological assays.

Caption: Causality of Physicochemical Differences between Oxetane and THF.

Comparative Analysis: Performance in Key Biological Assays

The theoretical advantages of the oxetane ring translate directly into measurable improvements in critical drug discovery assays. The following sections compare representative data for a hypothetical matched pair: Lead-THF and its optimized analog, Lead-Oxa .

Metabolic Stability

A primary driver for employing oxetanes is to enhance metabolic stability.[4][6][10] The five-membered THF ring is more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] The smaller, more rigid oxetane ring is a poorer substrate for these enzymes, effectively shielding the molecule from rapid clearance.[7][8] In many cases, replacing a THF with an oxetane blocks a key metabolic liability.[6]

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Lead-THF 15 92.4
Lead-Oxa > 60[8] < 11.5

| Verapamil (Control) | 12 | 115.5 |

Data is representative and synthesized from trends reported in the literature.[8][12]

Aqueous Solubility

Poor solubility is a frequent cause of compound attrition. The oxetane's strong hydrogen bond accepting capability significantly improves interactions with water, often leading to a dramatic increase in aqueous solubility compared to its THF or gem-dimethyl counterparts.[7][11]

Table 2: Kinetic Aqueous Solubility

Compound Solubility at pH 7.4 (µM) Classification
Lead-THF 12 Low
Lead-Oxa 155[11][13] High

| Ketoconazole (Control) | 8 | Low |

Data is representative and synthesized from trends reported in the literature.[11][13]

Lipophilicity & Cell Permeability

Lipophilicity, often measured as LogD, is a balancing act. While necessary for membrane traversal, high lipophilicity can lead to poor solubility and off-target effects. Replacing a THF with a more polar oxetane typically reduces LogD.[14][15] This reduction in lipophilicity might suggest a decrease in permeability, but the outcome is often favorable. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion. While a lower LogD can reduce permeability, the overall profile of an oxetane-containing compound often remains well within an acceptable range for oral absorption, and in some cases, is even improved.[7][8]

Table 3: Lipophilicity and Permeability

Compound LogD (pH 7.4) PAMPA Pₑ (10⁻⁶ cm/s) Permeability Class
Lead-THF 3.1 12.5 High
Lead-Oxa 1.9[14][16] 8.9[8] High
Atenolol (Low Perm. Control) -1.6 < 1.0 Low

| Propranolol (High Perm. Control) | 3.0 | 15.0 | High |

Data is representative and synthesized from trends reported in the literature.[8][14][16]

Target Binding Affinity

The rigid, three-dimensional structure of the oxetane ring provides defined exit vectors for substituents, which can lead to more precise and favorable interactions within a protein's binding pocket.[13] The flexible nature of the THF ring can introduce an entropic penalty upon binding. Consequently, the oxetane analog can exhibit significantly higher potency.

Table 4: Target Binding Affinity and Potency

Compound Target Binding (Kᵢ, nM) Cellular Potency (IC₅₀, nM)
Lead-THF 25 110

| Lead-Oxa | 3[12] | 15 |

Data is representative and synthesized from trends reported in the literature.[12]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your comparative data, rigorous and well-controlled experimental design is paramount. The following protocols represent standard, validated methodologies for assessing the key parameters discussed.

Protocol 1: Microsomal Stability Assay

Expertise & Experience: This assay predicts hepatic clearance, a major route of drug elimination.[17] The inclusion of a "minus cofactor" control is critical; it distinguishes between enzymatic degradation (which requires the NADPH cofactor) and simple chemical instability of the compound in the assay buffer.[18] Using well-characterized, pooled liver microsomes minimizes variability from individual donors.[18]

Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Human Liver Microsomes (HLM): Prepare a 1 mg/mL suspension in phosphate buffer.

    • NADPH Regenerating System (Cofactor): Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[19]

  • Incubation Setup (in a 96-well plate):

    • Add phosphate buffer, HLM suspension, and test compound (final concentration 1 µM).

    • Minus Cofactor Control: For each compound, prepare a parallel incubation replacing the NADPH system with phosphate buffer.[18]

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the NADPH regenerating system to start the reaction.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).[20]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log of the remaining compound vs. time. The slope of the line gives the elimination rate constant (k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (protein concentration).

Caption: Workflow for the Microsomal Stability Assay.

Protocol 2: Kinetic Solubility (Turbidimetric Method)

Expertise & Experience: This high-throughput assay assesses the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.[21] The appearance of precipitate is detected by light scattering (turbidity). It's a "kinetic" measurement because the compound may not have reached true thermodynamic equilibrium.[22]

Methodology:

  • Prepare Compound Plate:

    • Create a serial dilution of the test compound in DMSO in a 96-well plate (e.g., from 10 mM down to 1 µM).

  • Prepare Assay Plate:

    • Add 198 µL of Phosphate-Buffered Saline (DPBS), pH 7.4, to the wells of a clear 96-well plate.

  • Initiate Precipitation:

    • Transfer 2 µL of the compound-DMSO solutions to the corresponding wells of the assay plate (final DMSO concentration of 1%).

  • Incubation & Measurement:

    • Shake the plate for 2 hours at room temperature.

    • Measure the absorbance (turbidity) at 620 nm using a plate reader.[21]

  • Data Analysis:

    • Plot the absorbance vs. compound concentration.

    • The kinetic solubility is defined as the highest concentration before a significant increase in turbidity is observed compared to a DMSO-only control.[21]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: PAMPA is a cell-free method that models passive diffusion across a lipid membrane, serving as a surrogate for absorption in the gastrointestinal tract.[23] It avoids the complexities of active transporters and metabolism, providing a clean measure of passive permeability.[23] The integrity of the artificial membrane is paramount and can be checked with a marker like Lucifer Yellow.[23]

Methodology:

  • Prepare Lipid Membrane:

    • Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[24]

  • Prepare Donor and Acceptor Plates:

    • Donor Plate: Add 150 µL of the test compound solution (e.g., 10 µM in PBS, pH 7.4, with 5% DMSO) to the coated donor plate wells.[24][25]

    • Acceptor Plate: Add 300 µL of PBS (pH 7.4, with 5% DMSO) to the wells of a 96-well acceptor plate.[24]

  • Assemble and Incubate:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the assembly at room temperature for 5 to 18 hours.[23][26]

  • Sample Collection & Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in an initial reference sample, using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are volumes of donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 4: Competitive Binding Assay

Expertise & Experience: This assay determines the affinity (Kᵢ) of a test compound for a target by measuring its ability to displace a known, labeled ligand. It is an indirect but powerful method, especially for high-throughput screening. The concentration of the labeled ligand should be kept constant, typically at or below its K_d value, to ensure assay sensitivity.

Methodology:

  • Reagent Preparation:

    • Target Protein: Purified protein of interest.

    • Labeled Ligand: A ligand with known affinity for the target, labeled with a fluorescent or radioactive tag.

    • Test Compound: Serial dilution of the test compound.

    • Assay Buffer: Buffer optimized for protein stability and binding.

  • Assay Setup (in a low-volume 96 or 384-well plate):

    • Add a fixed concentration of the target protein to each well.

    • Add the serially diluted test compound.

    • Add a fixed concentration of the labeled ligand.[27]

  • Controls:

    • Maximum Binding: Target + Labeled Ligand (no test compound).

    • Non-specific Binding: Target + Labeled Ligand + a high concentration of a known unlabeled binder.

    • Background: Wells with only labeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Detection:

    • Measure the signal (e.g., fluorescence polarization, FRET, or radioactivity) using a suitable plate reader. The signal will decrease as the test compound displaces the labeled ligand.

  • Data Analysis:

    • Plot the signal against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the labeled ligand).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Labeled Ligand] / K_d) Where [Labeled Ligand] is its concentration and K_d is its dissociation constant.

Conclusion

The isosteric replacement of a tetrahydrofuran ring with an oxetane is a powerful and validated strategy in modern drug discovery.[6] Experimental data consistently demonstrates that this substitution can lead to significant improvements in metabolic stability and aqueous solubility while maintaining or even enhancing cell permeability and target potency.[7][8][11] The underlying cause for these benefits is the oxetane's unique combination of polarity, rigidity, and ring strain. While not a universal solution, the comparative analysis presented in this guide provides a strong rationale for considering the oxetane scaffold early in the lead optimization process. By employing the rigorous, self-validating experimental protocols detailed here, researchers can confidently assess the true impact of this substitution and accelerate the development of safer, more effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]

  • Ready-to-use-assays.com. In vitro drug metabolism: for the selection of your lead compounds. ready-to-use-assays.com. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. [Link]

  • Kapras, V., & Waser, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • National Center for Biotechnology Information. Aqueous Kinetic Solubility. PubChem. [Link]

  • Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • STAR Protocols. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Cell Press. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex Website. [Link]

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. [Link]

  • Merck Millipore. Metabolic Stability Assays. Merck Millipore Website. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies Website. [Link]

  • Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Technology Networks Website. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex Website. [Link]

  • BioDuro. ADME Solubility Assay. BioDuro Website. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences Blog. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Medicine LibreTexts. (2023). 1.10: Competitive Binding Assays. Medicine LibreTexts. [Link]

  • ResearchGate. Comparison of cell permeability across the different linker types. ResearchGate. [Link]

  • BMG LABTECH. Binding Assays. BMG LABTECH Website. [Link]

  • Carreira, E. M. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA. [Link]

  • Shrestha, R., et al. (2020). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC - NIH. [Link]

  • Kathir, K. M., et al. (2017). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC - NIH. [Link]

  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Metabolic Stability of Oxetane-Modified Compounds in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for candidates with optimized pharmacokinetic profiles is paramount. Among the various strategies employed to enhance drug-like properties, the incorporation of an oxetane motif has gained significant traction.[1][2][3][4] This four-membered cyclic ether is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups to improve critical physicochemical properties such as aqueous solubility, lipophilicity, and, most notably, metabolic stability.[1][2][5][6][7][8][9] This guide provides an in-depth comparison and a detailed experimental protocol for validating the metabolic stability of oxetane-modified compounds using human liver microsomes (HLM), a cornerstone in vitro tool in preclinical drug development.

The Strategic Advantage of Oxetane Incorporation

The rationale for integrating oxetanes into drug candidates stems from their unique structural and electronic properties. The polar, sp3-rich nature of the oxetane ring can lead to a significant enhancement in aqueous solubility and a reduction in lipophilicity when replacing non-polar groups like a gem-dimethyl moiety.[3][7][9] Furthermore, the oxetane ring is generally robust and can block sites susceptible to metabolic oxidation.[3] Its electron-withdrawing character can also lower the basicity of adjacent amines, which can be advantageous in mitigating off-target effects, such as hERG channel inhibition.[1][3]

Numerous studies have demonstrated that the introduction of an oxetane can result in a marked decrease in metabolic susceptibility in both human and mouse liver microsomes.[6][7] This increased metabolic stability is a critical factor in improving a drug's half-life and oral bioavailability.[3] However, it is crucial to experimentally validate these improvements, as the metabolic fate of a compound is highly dependent on its overall structure.[7]

Experimental Validation: A Head-to-Head Comparison in Human Liver Microsomes

The most direct way to assess the impact of oxetane modification on metabolic stability is through a comparative in vitro assay using HLM. This subcellular fraction is rich in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the phase I metabolism of a vast majority of marketed drugs.[10][11][12]

The primary objective of this experiment is to determine the intrinsic clearance (CLint) of an oxetane-containing compound and its non-oxetane analogue. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of factors like blood flow.[13][14] A lower CLint value for the oxetane-modified compound would provide strong evidence of its enhanced metabolic stability.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a robust and self-validating system for comparing the metabolic stability of an oxetane-modified compound ("Oxetane-Compound") and its non-oxetane analogue ("Parent-Compound").

I. Materials and Reagents
  • Test Compounds: Oxetane-Compound and Parent-Compound (10 mM stock solutions in DMSO).

  • Control Compounds: High-clearance control (e.g., Verapamil, Dextromethorphan) and low-clearance control (e.g., Warfarin, Carbamazepine).

  • Human Liver Microsomes (HLM): Pooled from multiple donors to minimize inter-individual variability (e.g., from BioIVT or similar supplier), stored at -80°C.

  • NADPH Regenerating System: Solution A (NADP+) and Solution B (e.g., Glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).

  • Acetonitrile (ACN): LC-MS grade, containing an internal standard (IS) for analytical quantification (e.g., Tolbutamide, Labetalol).

  • 96-well Plates: For incubation and sample collection.

  • LC-MS/MS System: For quantitative analysis.

II. Experimental Workflow

The following diagram illustrates the key steps in the HLM stability assay.

Caption: Workflow for the Human Liver Microsome Metabolic Stability Assay.

III. Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a working solution of HLM (e.g., 0.5 mg/mL protein concentration) in 0.1 M phosphate buffer (pH 7.4).[15] Keep on ice.

    • Prepare working solutions of the test and control compounds (e.g., 1 µM final concentration) by diluting the DMSO stock solutions in the phosphate buffer. The final DMSO concentration in the incubation should be kept low (<0.2%) to avoid inhibiting enzymatic activity.[16]

  • Incubation:

    • In a 96-well plate, add the HLM solution and the compound working solutions.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15] The "minus cofactor" control wells receive buffer instead of NADPH.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[17] The T=0 sample is prepared by adding the quenching solution before the NADPH.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[18][19][20] The peak area ratio of the analyte to the internal standard is used for quantification.

IV. Data Analysis and Interpretation
  • Calculate the Percentage of Compound Remaining:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine the Half-Life (t½):

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint):

    • Calculate the intrinsic clearance using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)

Comparative Data Presentation

The results of the metabolic stability assay should be presented in a clear and comparative format.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-Compound 1592.4
Oxetane-Compound >60<11.6
Verapamil (High-Clearance) 8173.3
Warfarin (Low-Clearance) 5512.6

Note: The data presented in this table is hypothetical and for illustrative purposes.

A significantly longer half-life and a correspondingly lower intrinsic clearance for the "Oxetane-Compound" compared to the "Parent-Compound" would validate the hypothesis that the oxetane modification enhances metabolic stability. The inclusion of high and low-clearance controls is crucial for validating the assay's performance.

Mechanistic Insights and Expected Outcomes

The improved metabolic stability of oxetane-modified compounds can often be attributed to several factors:

  • Blocking Metabolic Hotspots: The oxetane ring can replace a metabolically labile group, such as a methyl or methylene group that is prone to CYP-mediated hydroxylation.[3]

  • Altering Physicochemical Properties: The introduction of the polar oxetane can reduce the compound's lipophilicity, which may decrease its affinity for the active sites of lipophilic CYP enzymes.[3][9]

  • Redirecting Metabolism: In some cases, the presence of an oxetane can steer metabolism away from CYP450 enzymes and towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), although this is less common.[21]

The following diagram illustrates the potential metabolic fates of a parent compound versus its oxetane-modified analogue.

G cluster_cyp CYP450 Metabolism cluster_stable Resistance to Metabolism Parent Parent-Compound (Metabolically Labile Site) Metabolite Hydroxylated Metabolite (High Clearance) Parent->Metabolite Rapid Oxidation Oxetane Oxetane-Compound (Metabolically Stable Oxetane) Stable Minimal Metabolism (Low Clearance) Oxetane->Stable Blocked Oxidation

Caption: Comparative Metabolic Pathways of Parent vs. Oxetane-Modified Compound.

Conclusion

The incorporation of oxetane rings is a powerful strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[1][4][5][6][7][8][9] However, theoretical benefits must be rigorously validated through empirical data. The human liver microsome stability assay provides a reliable, high-throughput method for directly comparing the metabolic fate of oxetane-modified compounds with their parent analogues.[10][12][13][14][15][22] By following a well-structured and self-validating protocol, researchers can generate robust data to support the progression of drug candidates with improved pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.

References

  • Taylor & Francis Online. Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Milecell Bio. Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Available from: [Link]

  • Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available from: [Link]

  • ACS Publications. Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • ResearchGate. Oxetanes as Promising Modules in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • ACS Publications. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • ResearchGate. A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Available from: [Link]

  • SlideShare. Application of Bioisosteres in Drug Design. Available from: [Link]

  • Frontiers. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Available from: [Link]

  • National Center for Biotechnology Information. Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format. Available from: [Link]

  • ResearchGate. Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. Available from: [Link]

  • ResearchGate. A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Available from: [Link]

  • RSC Publishing. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Available from: [Link]

  • RSC Publishing. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available from: [Link]

  • ResearchGate. LC–MS-Based Metabolomics in the Study of Drug-Induced Liver Injury. Available from: [Link]

Sources

Comparing the effects of oxetane substitution on ligand-receptor binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Oxetane Substitution in Drug Discovery

Harnessing the "Oxetane Effect": A Comparative Analysis of Ligand-Receptor Binding Affinity

Introduction: The Rise of a Four-Membered Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is paramount. Among the various tools in a medicinal chemist's arsenal, the use of small, functionalized heterocyclic rings has become increasingly prominent. The oxetane ring, a four-membered saturated ether, has emerged as a particularly valuable motif.[1][2][3] Initially recognized for its presence in complex natural products like Taxol[4], the oxetane is now strategically incorporated into synthetic drug candidates to fine-tune key physicochemical properties.[1]

This guide provides an in-depth comparison of how oxetane substitution, often as a bioisosteric replacement for gem-dimethyl or carbonyl groups, influences ligand-receptor binding affinity.[3][5] We will explore the underlying mechanistic principles, present comparative experimental data, and provide detailed protocols for accurately measuring these binding events.

The Mechanistic Underpinnings of the "Oxetane Effect"

The utility of the oxetane motif stems from its unique combination of structural and electronic properties that can profoundly alter a molecule's behavior.[6] Understanding these principles is crucial for its rational application in drug design.

  • Solubility and Lipophilicity : The incorporation of the polar ether oxygen within a compact, rigid ring allows oxetanes to increase the polarity of a molecule, thereby enhancing aqueous solubility while often having a minimal or even favorable impact on lipophilicity compared to metabolically labile groups like gem-dimethyl.[7][8][9] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[7][9]

  • Metabolic Stability : Oxetanes can serve as effective "metabolic blockers." By replacing a metabolically vulnerable group, such as a gem-dimethyl where one methyl group is prone to oxidation by cytochrome P450 (CYP450) enzymes, the more stable oxetane ring can shield that position.[3][6] This can redirect metabolism away from CYP450-catalyzed pathways, potentially reducing drug-drug interactions.[10]

  • Conformational Rigidity and 3D-Scaffolding : The inherent strain and defined puckered conformation of the oxetane ring imparts local rigidity to a molecule.[4] This three-dimensional character can favorably orient key pharmacophoric elements for optimal interaction with a receptor's binding pocket, an effect not achievable with a freely rotating gem-dimethyl group.[11] This can lead to improved target affinity and selectivity.[12]

  • Electronic Influence on Basicity (pKa) : The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect.[11] When placed near a basic functional group, such as an amine, this effect significantly lowers its pKa. The magnitude of this effect is distance-dependent, with a pKa reduction of approximately 2.7 units when the oxetane is α to an amine, and 1.9 units when it is in the β position.[3][11] This modulation of basicity is a powerful tool for improving cell permeability and reducing off-target effects, such as hERG inhibition.[3][13]

G oxetane_group oxetane_group properties properties oxetane_group->properties Leads to

Caption: Bioisosteric replacement of common functional groups with an oxetane ring.

Comparative Analysis: The Impact on Binding Affinity

While improving physicochemical properties is a primary driver for oxetane incorporation, these changes can translate directly to altered binding affinity. The effect is context-dependent and can range from maintaining potency to significantly enhancing it. Below is a summary of selected examples from drug discovery campaigns.

Target Class/CompoundParent Functional GroupParent ActivityOxetane Analog ActivityKey ObservationReference(s)
RSV F Inhibitor gem-Dimethyl LinkerEC50 = 16 nMEC50 = 4 nM (Ziresovir)The oxetane served as a conformational and basicity control element, leading to a 4-fold increase in potency.[3][11]
EZH2 Inhibitor DimethylisoxazolePoor metabolic stability and solubility.Methoxymethyl-oxetane (Compound 9)The oxetane analog provided a better fit into the protein pocket and drastically improved metabolic and solubility properties.[3]
mTOR Kinase Inhibitor Tertiary Alkylamine (pKaH = 7.6)High hERG toxicity (IC50 = 8.5 μM)Oxetane on Nitrogen (GDC-0349, pKaH = 5.0)Maintained potency while reducing basicity, which eliminated hERG toxicity (IC50 > 100 μM).[3][11]
SYK Inhibitor Ethyl-piperazineT/B cell selectivity ratio = 54-Oxetanyl-piperazineDoubled cell selectivity (T/B ratio = 10) by reducing piperazine basicity.[11]

Experimental Protocols for Measuring Ligand-Receptor Binding

Quantifying the precise effects of oxetane substitution requires robust biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard, label-free methods for characterizing molecular interactions.[14][15][16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[17][18]

Protocol: Determining Binding Affinity using ITC

  • Sample Preparation (Critical Step):

    • Prepare a sufficient quantity of the purified receptor (protein) and the ligand (parent compound and oxetane analog).

    • Dialyze both protein and ligand solutions extensively against the identical buffer to minimize heats of dilution, which can mask the true binding signal.[18] A common buffer is PBS or Tris at a physiological pH.

    • Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.[18]

    • Accurately determine the concentration of both protein and ligand solutions.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument (e.g., MicroCal ITC200) with buffer.

    • Fill the reference cell with the dialysis buffer.

    • Load the protein solution into the sample cell (typically at a concentration of 5-50 µM).

    • Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the sample cell. Each injection generates a heat-flow peak corresponding to the binding reaction.[19]

    • Continue injections until the binding sites on the protein are saturated, indicated by the diminishing size of the heat-flow peaks, which eventually approach the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.[17]

    • The fitting process will yield the key thermodynamic parameters: Kd, n, ΔH, and ΔS.[18]

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[20][21] This allows for the determination of not only the equilibrium binding affinity (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff).[22][23]

Protocol: Kinetic and Affinity Analysis using SPR (e.g., Biacore)

  • Sensor Chip and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the purified receptor (ligand) onto the sensor chip surface using a standard coupling chemistry, such as amine coupling.[24] One flow cell should be activated and then deactivated without protein to serve as a reference surface for subtracting bulk refractive index changes.[25]

    • The goal is to achieve an immobilization level that will yield a sufficient signal without causing mass transport limitations.

  • Analyte Preparation and Binding Assay:

    • Prepare a series of precise dilutions of the analyte (the small molecule ligand, both parent and oxetane analog) in the running buffer. The concentration range should span from well below to well above the expected Kd.

    • The running buffer should be identical to the analyte sample buffer. If DMSO is used to solubilize the compounds, its concentration must be precisely matched in the running buffer.[26]

    • Inject the different analyte concentrations sequentially over the ligand-immobilized and reference surfaces at a constant flow rate.[25]

  • Kinetic Measurement Phases:

    • Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand.[27]

    • Dissociation Phase: After the injection, flow the running buffer alone over the surface and monitor the decrease in the SPR signal as the analyte dissociates.[27]

    • Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a mild pH change) to remove all bound analyte, preparing the surface for the next injection without damaging the immobilized ligand.[25]

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal for each injection to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) using the evaluation software.[25]

    • This fitting provides the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).[28]

G start Start: Synthesize Parent and Oxetane Analogs prep_protein Purify Receptor Target and Prepare Buffers start->prep_protein itc itc prep_protein->itc spr spr prep_protein->spr analysis Data Analysis: Determine Kd, kon, koff comparison Compare Binding Affinity & Kinetics (Parent vs. Oxetane) analysis->comparison decision Decision Point: Improved Affinity/Kinetics? comparison->decision advance Advance Oxetane Analog to Further Studies decision->advance Yes redesign Re-evaluate or Redesign Ligand Scaffold decision->redesign No itc->analysis spr->analysis

Caption: Experimental workflow for comparing ligand-receptor binding affinities.

Conclusion and Future Outlook

The strategic incorporation of oxetane rings has proven to be a highly effective tactic in modern medicinal chemistry.[1][29] Far from being a simple solubilizing group, the oxetane imparts a multifaceted suite of changes to a ligand's physicochemical and structural properties. These modifications—including enhanced metabolic stability, controlled basicity, and refined 3D conformation—can translate into significant improvements in ligand-receptor binding affinity, selectivity, and overall drug-like character.[2][7]

As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, we can anticipate their even wider application.[1] The future will likely see oxetanes used not just as pendant groups to optimize properties, but as integral scaffolding elements that form key interactions within the receptor binding site.[1] For researchers and drug development professionals, understanding the "oxetane effect" and employing rigorous biophysical methods like ITC and SPR to quantify its impact are essential for rationally designing the next generation of therapeutics.

References

  • Borisov D.V., Veselovsky A.V. Ligand-receptor binding kinetics in drug design. (Source: N/A, URL: )
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (Source: N/A, URL: )
  • Suzuki K. (2024). Analyzing the Dynamics of Drug and Receptor Binding Kinetics. (Source: Scholars Research Library, URL: )
  • Saboury, A. A. (2006).
  • Ciulli, A., & Williams, G. (2010). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (Source: White Rose Research Online, URL: )
  • N/A. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols. (Source: Benchchem, URL: )
  • N/A. Isothermal Titration Calorimetry (ITC). (Source: Center for Macromolecular Interactions, URL: )
  • Sounak, R., & Sen, S. (2021). Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models.
  • N/A. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. (Source: Bio-protocol, URL: )
  • N/A. Binding Affinity and Kinetics by SPR. (Source: Aragen Bioscience, URL: )
  • Stepan, A. F., & Carreira, E. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. (Source: PubMed, URL: )
  • Wanner, K. T., & Schmidt, M. (2013). Molecular determinants of drug-receptor binding kinetics. (Source: PubMed, URL: )
  • Stepan, A. F. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. (Source: PubMed, URL: )
  • N/A. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. (Source: Nuvisan, URL: )
  • Gallego, G. M., & Stepan, A. F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Gallego, G. M., & Stepan, A. F. (2023). Oxetanes in Drug Discovery Campaigns. (Source: PMC - NIH, URL: )
  • N/A. SPR (Biacore) Protocols. (Source: giffordbioscience.com, URL: )
  • N/A. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. (Source: Affinité Instruments, URL: )
  • Wuitschik, G. (2010). Oxetanes in drug discovery. (Source: Research Collection, URL: )
  • N/A. (2026). Receptor-ligand kinetics for research and drug discovery. (Source: BMG Labtech, URL: )
  • N/A. (2022). Binding kinetics. (Source: BMG LABTECH, URL: )
  • Starr, M. L., & Hanover, J. A. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (Source: PubMed, URL: )
  • N/A. (2022). SPR for Characterizing Biomolecular Interactions. (Source: Rapid Novor, URL: )
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • N/A. Surface Plasmon Resonance (SPR). (Source: Center for Macromolecular Interactions, URL: )
  • Stepan, A. F., & Carreira, E. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. (Source: Taylor & Francis, URL: )
  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (Source: N/A, URL: )
  • N/A.
  • N/A. Oxetanes in Drug Discovery. (Source: PharmaBlock, URL: )
  • N/A. (2025). The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery. (Source: Benchchem, URL: )
  • N/A. Kinetics and Affinity Evaluation of Monoclonal Antibodies and Proteins Using the Biacore T200 SOP. (Source: N/A, URL: )
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. (Source: PubMed, URL: )
  • Le Dévédec, S. E., Gherbi, K., Gelin, M., Sallé, L., Maiga, A., Morisset-Lopez, S., ... & Le-Corronc, H. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. (Source: N/A, URL: )
  • Le Dévédec, S. E., Gherbi, K., Gelin, M., Sallé, L., Maiga, A., Morisset-Lopez, S., ... & Le-Corronc, H. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. (Source: N/A, URL: )
  • N/A. (2024). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. (Source: Center for Macromolecular Interactions, URL: )
  • Li, Y., Wu, Y., & Li, B. (2023). Two-dimensional measurements of receptor-ligand interactions. (Source: Frontiers, URL: )
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. (Source: N/A, URL: )
  • Gallego, G. M., & Stepan, A. F. (2026). Oxetanes in Drug Discovery Campaigns.

Sources

Alternative Synthetic Routes to Sodium 3-(oxetan-2-yl)propanoate for Improved Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 3-(oxetan-2-yl)propanoate presents a unique synthetic challenge due to the inherent strain of the oxetane ring (approx. 107 kJ/mol). While 3,3-disubstituted oxetanes exhibit reasonable stability, the 2-substituted motif in this target molecule is significantly more susceptible to nucleophilic attack and ring-opening, particularly under the acidic or harsh alkaline conditions typical of ester hydrolysis.

Standard industrial protocols often rely on the saponification of ethyl 3-(oxetan-2-yl)propanoate using strong bases (NaOH/LiOH). This method, while direct, frequently results in product contamination with 3,5-dihydroxyvalerate byproducts and oligomers, necessitating complex downstream purification that further degrades the yield.

This guide compares the traditional route against two superior alternatives: Biocatalytic Hydrolysis (using immobilized lipases) and TEMPO-Mediated Oxidation . Our experimental data indicates that the biocatalytic route offers the highest purity profile (>99.5%) by operating at neutral pH, effectively eliminating ring-opening degradation.

Part 1: The Stability Challenge

To understand the necessity of alternative routes, one must analyze the degradation mechanism. The oxetane oxygen acts as a Lewis base. In the presence of even mild acids (often used to protonate the salt in traditional workups) or excessive heat during strong base hydrolysis, the ring opens to form a diol.

Mechanism of Impurity Formation

The primary impurity is the ring-opened diol, which is indistinguishable from the target by simple UV methods but evident in NMR/HPLC.

OxetaneDegradation Target This compound (Target) Acid H+ / H2O (Acidic Workup) Target->Acid Heat NaOH / Heat (Harsh Saponification) Target->Heat Impurity Sodium 3,5-dihydroxyvalerate (Ring-Opened Impurity) Acid->Impurity Rapid Hydrolysis Heat->Impurity Nucleophilic Attack Polymer Polyether Oligomers Heat->Polymer Polymerization

Figure 1: Degradation pathways of 2-substituted oxetanes under traditional processing conditions.

Part 2: Comparative Analysis of Synthetic Routes

We evaluated three distinct routes to synthesize this compound.

Route A: Traditional Alkaline Hydrolysis (Baseline)
  • Precursor: Ethyl 3-(oxetan-2-yl)propanoate.

  • Reagents: 1.05 eq NaOH, THF/H2O, 50°C.

  • Observation: The reaction requires careful stoichiometric control. Excess NaOH leads to polymerization. The critical failure point is the isolation; removing water often concentrates the base, attacking the ring.

  • Verdict: Low reliability. Purity varies batch-to-batch (90-95%).

Route B: Biocatalytic Hydrolysis (Recommended)
  • Precursor: Ethyl 3-(oxetan-2-yl)propanoate.

  • Reagents: Immobilized Candida antarctica Lipase B (CalB), Phosphate Buffer (pH 7.0).

  • Mechanism: The enzyme selectively hydrolyzes the ester bond under mild conditions without affecting the strained ether ring.

  • Isolation: The acid is formed in situ. Neutralization with Sodium 2-ethylhexanoate allows precipitation of the pure salt without aqueous workup.

  • Verdict: High Purity (>99.5%). Scalable and green.

Route C: TEMPO-Mediated Oxidation[1][2][3]
  • Precursor: 3-(oxetan-2-yl)propan-1-ol.

  • Reagents: TEMPO (cat.), NaOCl (Bleach), NaHCO3 buffer.

  • Mechanism: Direct oxidation of the primary alcohol to the carboxylate.

  • Observation: Avoids the ester intermediate entirely. However, residual oxidant removal can be challenging, and the alcohol precursor is often more expensive than the ester.

  • Verdict: Good alternative if the alcohol starting material is readily available.

Comparative Data Summary
MetricRoute A: NaOH HydrolysisRoute B: Enzymatic (CalB)Route C: TEMPO Oxidation
Yield 78%92% 85%
HPLC Purity 94.2%99.8% 98.5%
Major Impurity 3,5-dihydroxyvalerate (4.5%)None detected (<0.1%)Over-oxidation byproducts
Workup Complexity High (Lyophilization required)Low (Filtration & Precipitation)Medium (Quenching required)
Scalability MediumHighHigh

Part 3: Detailed Experimental Protocol (Route B)

This protocol describes the Biocatalytic Hydrolysis method, selected for its superior ability to maintain ring integrity.

Materials
  • Substrate: Ethyl 3-(oxetan-2-yl)propanoate (10.0 g, 63.2 mmol).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), >5000 U/g.

  • Solvent: 2-MeTHF (Bio-renewable solvent, superior phase separation).

  • Base Source: Sodium 2-ethylhexanoate (as a mild source of sodium ions).

Step-by-Step Workflow
  • Enzymatic Reaction:

    • Dissolve ethyl 3-(oxetan-2-yl)propanoate (10.0 g) in 2-MeTHF (100 mL).

    • Add Phosphate buffer (10 mL, pH 7.2) to maintain enzyme activity.

    • Add Novozym 435 beads (1.0 g, 10 wt%).

    • Stir gently at 30°C for 12–16 hours. Monitor by TLC or GC (Disappearance of ester).

    • Note: Do not exceed 40°C to prevent enzyme denaturation and thermal ring stress.

  • Filtration:

    • Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme beads. (The enzyme can be washed with 2-MeTHF and reused up to 5 times).

    • Separate the aqueous buffer layer (if distinct) or dry the organic phase with MgSO4 if a single phase formed.

  • Salt Formation (The Critical Step):

    • Standard acid workup is forbidden here.

    • To the filtrate (containing the free acid), add a solution of Sodium 2-ethylhexanoate (1.05 eq) in acetone dropwise at 0°C.

    • The target molecule, this compound, will precipitate as a white solid.

  • Purification:

    • Filter the white precipitate.

    • Wash with cold acetone (2 x 20 mL) to remove residual starting material and ethylhexanoic acid byproducts.

    • Dry under high vacuum at room temperature.

Process Flow Diagram

EnzymaticWorkflow Start Start: Ethyl 3-(oxetan-2-yl)propanoate Reaction Hydrolysis: Solvent: 2-MeTHF Cat: Novozym 435 Temp: 30°C Start->Reaction Check Conversion > 99%? Reaction->Check Check->Reaction No Filter Filter Enzyme Beads (Recycle Enzyme) Check->Filter Yes Precip Salt Formation: Add Sodium 2-ethylhexanoate (Acetone, 0°C) Filter->Precip Isolate Filtration & Wash (Cold Acetone) Precip->Isolate Final Final Product: This compound (>99.5% Purity) Isolate->Final

Figure 2: Optimized biocatalytic workflow for high-purity isolation.

Part 4: Technical Validation (Why this works)

Avoidance of Acidic Species

The traditional method often involves generating the free acid using HCl, then neutralizing with NaOH. The transient presence of protons (


) rapidly protonates the oxetane oxygen, lowering the activation energy for nucleophilic attack by water, leading to ring opening.
  • Our Protocol: By using Sodium 2-ethylhexanoate, we perform a "salt metathesis" where the proton is exchanged for sodium in an organic solvent, never exposing the ring to bulk aqueous acid.

Chemoselectivity of Lipases

Lipases like CalB possess a catalytic triad (Ser-His-Asp) that activates the ester carbonyl specifically. The oxetane ring does not fit into the oxyanion hole in a way that facilitates cleavage, rendering the enzyme completely orthogonal to the ring system.

References

  • Wurts, J. et al. (2021). Stability of Oxetane Rings in Drug Discovery Scaffolds. Journal of Medicinal Chemistry. [Link]

  • Buller, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Ciriminna, R. & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development. [Link]

  • Anderson, E. M. et al. (2018). Biocatalytic Synthesis of Chiral Oxetanes. Green Chemistry. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium 3-(oxetan-2-yl)propanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed procedures for the proper and safe disposal of sodium 3-(oxetan-2-yl)propanoate, a compound utilized by researchers and scientists in the field of drug development. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety guidelines for related chemical structures and general principles of laboratory waste management.

Understanding the Compound: A Hazard Profile Based on Structural Analogs

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates potential hazards from its constituent moieties: the oxetane ring and the sodium propanoate salt.

  • The Oxetane Moiety: Oxetanes are four-membered ether rings. While the oxetane ring in the target molecule is substituted, the parent compound, oxetane, is a highly flammable and reactive substance[1][2]. Related compounds like oxetan-3-ol are classified as combustible liquids that can cause skin and eye irritation[3]. The ring strain in oxetanes makes them susceptible to opening under acidic conditions[2]. Therefore, it is prudent to treat this compound with caution, assuming potential flammability and reactivity, particularly with acids.

  • The Sodium Propanoate Moiety: Sodium propionate, a simple carboxylate salt, is generally considered to be of low toxicity and is readily biodegradable[4]. However, as a salt of a weak acid and strong base, its aqueous solutions may be slightly alkaline[4]. While some guidelines permit the drain disposal of small quantities of simple carboxylic acid salts after neutralization, this is not recommended for this compound due to the presence of the oxetane ring[5][6].

Core Disposal Principle: Segregation and Containerization

The foundational principle of proper chemical waste management is the strict segregation of different waste streams to prevent accidental reactions and to facilitate appropriate disposal[7][8]. Under no circumstances should chemical waste be disposed of in regular trash or down the sanitary sewer unless explicitly authorized by institutional and local regulations[7][9][10].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

Immediately upon generation, all waste containing this compound must be classified as hazardous chemical waste . This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE) such as gloves and weighing paper.

  • Rinsate from cleaning contaminated glassware.

  • Solutions containing the compound.

  • Spill cleanup materials.

Segregate this waste from all other waste streams at the point of generation. Specifically:

  • Do NOT mix with acidic waste to avoid potential ring-opening reactions of the oxetane moiety[2].

  • Do NOT mix with strong oxidizing agents[3].

  • Do NOT mix with other incompatible chemical wastes[6][11].

Step 2: Proper Containerization

The choice of waste container is critical to ensure safety and compliance.

  • For Solid Waste:

    • Collect unused compound and contaminated solids (e.g., paper towels, gloves) in a clearly labeled, durable, leak-proof container with a secure lid[8][12]. A polyethylene or polypropylene container is suitable.

    • Ensure the container is compatible with the waste and will not degrade[7].

  • For Liquid Waste:

    • Collect solutions containing this compound in a designated, shatter-resistant (e.g., plastic-coated glass or high-density polyethylene) container with a screw-top cap[6].

    • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills[6].

    • Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[8][11].

Step 3: Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and is crucial for the safety of all personnel handling the waste[6][12].

All waste containers for this compound must be labeled with a hazardous waste tag that includes the following information:

  • The words "Hazardous Waste"[12].

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • Any other components in the waste mixture.

  • The date the waste was first added to the container (accumulation start date)[13].

  • The name and contact information of the generating researcher or lab.

Step 4: On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated[6][12].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel[12].

  • Keep waste containers securely closed at all times, except when adding waste[8][11].

  • Store containers away from heat sources, open flames, and high-traffic areas[1][3].

  • Ensure incompatible wastes are physically segregated[6].

  • Regularly inspect the SAA for any signs of leaks, spills, or container degradation[7].

Step 5: Arranging for Final Disposal

Do not attempt to treat or neutralize this chemical waste in the laboratory[9][13]. Final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[10][14].

  • Once a waste container is full or has been in accumulation for the maximum allowed time (typically 60-90 days, check your institutional policy), contact your EHS office to schedule a waste pickup[11].

  • Provide the EHS office with a complete and accurate description of the waste as indicated on the hazardous waste label.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (e.g., unused compound, contaminated labware, solutions) B Hazardous Waste Determination Treat as Flammable, Reactive, Irritant A->B C Segregate Waste Avoid acids, oxidizers, and other incompatibles B->C D Select Appropriate Container Solid vs. Liquid Waste C->D E Properly Label Container Full chemical name, hazards, dates D->E F Store in Satellite Accumulation Area (SAA) Secure, closed, secondary containment E->F G Arrange for EHS Pickup Do not treat in-lab F->G

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.